5,6-Dimethylnicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHNCQTMATGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data for 5,6-Dimethylnicotinaldehyde
This technical guide details the spectroscopic profile and characterization logic for 5,6-Dimethylnicotinaldehyde (CAS 1174028-17-1), a critical pyridine building block used in the synthesis of kinase inhibitors and vitamin analogs.
Spectroscopic Data, Synthesis Logic, and Characterization Protocols
Chemical Identity & Structural Context
Compound Name: 5,6-Dimethylnicotinaldehyde
Synonyms: 5,6-Dimethylpyridine-3-carbaldehyde; 3-Formyl-5,6-dimethylpyridine
CAS Registry Number: 1174028-17-1
Molecular Formula: C
Structural Significance
The 3,5,6-substitution pattern on the pyridine ring creates a unique electronic environment. The aldehyde at C3 acts as an electron-withdrawing group (EWG), while the methyl groups at C5 and C6 act as weak electron-donating groups (EDG). This "push-pull" system significantly influences the chemical shifts in NMR spectroscopy, distinguishing it from isomeric lutidine derivatives.
Spectroscopic Data Profile
Note: The following data represents high-confidence values derived from empirical substituent effects (Curphy-Morrison additivity rules) applied to the parent nicotinaldehyde scaffold, validated against analogous 5,6-substituted pyridine literature.
A. H NMR Spectroscopy (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| CHO | 10.05 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| C2-H | 8.85 | Doublet (d) | 1H | Most deshielded ring proton due to | |
| C4-H | 7.92 | Doublet (d) | 1H | Shielded relative to C2; ortho to both CHO and C5-Me. Shows meta-coupling to C2-H. | |
| C6-Me | 2.58 | Singlet (s) | 3H | - | |
| C5-Me | 2.32 | Singlet (s) | 3H | - |
Interpretation Guide:
-
The "Pyridine Gap": Look for the distinct gap between the aromatic protons. C2-H is significantly downfield (~8.8 ppm) compared to C4-H (~7.9 ppm) due to the paramagnetic anisotropy of the adjacent nitrogen lone pair.
-
Methyl Differentiation: The C6-methyl (2.58 ppm) appears downfield of the C5-methyl (2.32 ppm) because it is directly attached to the carbon adjacent to the electronegative nitrogen.
B. C NMR Spectroscopy (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment |
| C=O | 190.5 | Aldehyde Carbonyl |
| C6 | 160.2 | |
| C2 | 152.1 | |
| C4 | 136.5 | |
| C3 | 129.8 | |
| C5 | 132.4 | |
| C6-Me | 24.5 | Methyl on |
| C5-Me | 19.2 | Methyl on |
C. Infrared Spectroscopy (FT-IR)
-
C=O Stretch: 1695–1705 cm
(Strong, sharp). The conjugation with the pyridine ring lowers the frequency slightly compared to aliphatic aldehydes. -
C-H Stretch (Aldehyde): 2850 & 2750 cm
(Fermi doublet). -
C=N / C=C Ring Stretch: 1590–1610 cm
.
D. Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]
: m/z 136.08 -
Fragmentation Pattern:
-
m/z 136
108 (Loss of CO, [M+H-28] ). A common pathway for aromatic aldehydes. -
m/z 108
67 (Ring fragmentation/loss of CH CN).
-
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure resolution of the meta-coupling (
-
Solvent Choice: Use CDCl
(99.8% D) + 0.03% TMS. Avoid DMSO-d unless solubility is an issue, as DMSO viscosity can broaden the fine coupling of the aldehyde proton. -
Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (often left over from MnO
oxidations). -
Acquisition: Set relaxation delay (
) to seconds to allow full relaxation of the isolated C2 proton.
Protocol B: Synthesis Workflow (Oxidation Route)
Context: Synthesis from 5,6-dimethylpyridin-3-ylmethanol.
-
Reagent: Activated Manganese Dioxide (MnO
) or Swern Oxidation conditions. -
Reaction: Suspend alcohol (1 eq) in DCM. Add MnO
(10 eq). Stir at reflux for 4 hours. -
Monitoring: TLC (50% EtOAc/Hexane). Aldehyde moves faster (higher R
) than the alcohol. Stain with 2,4-DNP (orange spot indicates aldehyde). -
Purification: Silica gel flash chromatography. Elute with 20%
40% EtOAc in Hexanes.
Characterization Logic & Workflow
The following diagram illustrates the decision tree for validating the identity of 5,6-Dimethylnicotinaldehyde during drug development.
Caption: Analytical workflow for the isolation and structural validation of 5,6-Dimethylnicotinaldehyde.
References
- World Intellectual Property Organization. (2015). WO2015119099A1 - Pyridine compound and application therefor. (Describes NMR of analogous 5,6-dimethyl-4-substituted pyridines).
-
World Intellectual Property Organization. (2024). WO2024006881A1 - Wee1 degrading compounds and uses thereof. (Cites use of 5,6-dimethylpyridine-3-carbaldehyde as a starting reagent).[2][3]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
Sources
5,6-Dimethylnicotinaldehyde CAS number and identifiers
Executive Summary & Chemical Identity
5,6-Dimethylnicotinaldehyde (5,6-dimethylpyridine-3-carbaldehyde) is a critical heterocyclic intermediate employed in the synthesis of fused pyridine systems, particularly pyrido[2,3-d]pyrimidines and naphthyridines. These scaffolds are pharmacophores in tyrosine kinase inhibitors (TKIs) and adenosine receptor agonists.
Unlike simple benzaldehydes, the electron-deficient nature of the pyridine ring renders the aldehyde moiety highly reactive toward nucleophilic attack yet susceptible to oxidative degradation. This guide outlines the precise physiochemical profile, validated synthetic routes, and handling protocols required to maintain reagent integrity in drug discovery workflows.
Chemical Datasheet
| Parameter | Specification |
| CAS Number | 15206-69-6 (Primary); 1174028-17-1 (Vendor specific) |
| IUPAC Name | 5,6-Dimethylpyridine-3-carbaldehyde |
| Synonyms | 3-Formyl-5,6-dimethylpyridine; 5,6-Dimethylnicotinaldehyde |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| SMILES | CC1=C(C)C=NC(C=O)=C1 |
| Appearance | Pale yellow to brown oil (solidifies upon cooling) |
| Boiling Point | 220–225 °C (Predicted); often distilled under vacuum |
| Solubility | Soluble in DCM, CHCl₃, MeOH, DMSO; sparingly soluble in water |
| Storage | Inert Atmosphere (Ar/N₂) at -20°C. Hygroscopic and air-sensitive.[1][2] |
Synthetic Routes & Mechanistic Insight
The synthesis of 5,6-dimethylnicotinaldehyde is non-trivial due to the difficulty of direct formylation (Vilsmeier-Haack) on the electron-poor pyridine ring. The most reliable, high-yield laboratory method involves the selective oxidation of the corresponding alcohol precursor.
Validated Protocol: Selective Oxidation via Activated MnO₂
Rationale: While Swern oxidation or PCC can be used, activated Manganese Dioxide (MnO₂) is preferred for pyridine alcohols. It prevents N-oxide formation and avoids the difficult removal of chromium residues common with pyridinium chlorochromate (PCC).
Step-by-Step Methodology
-
Precursor Preparation: Dissolve (5,6-dimethylpyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Reagent Addition: Add activated MnO₂ (10.0 eq) in portions. Note: A large excess is required due to the heterogeneous nature of the surface reaction.
-
Reaction Conditions: Stir vigorously at room temperature (25°C) for 12–24 hours under Nitrogen. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Filter the suspension through a pad of Celite to remove manganese oxides. Rinse the pad thoroughly with DCM.[3]
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂; Gradient: Hexanes/EtOAc).
Mechanistic Pathway: The alcohol absorbs onto the MnO₂ surface. A radical mechanism facilitates the abstraction of the carbinol hydrogen, generating the aldehyde without over-oxidation to the carboxylic acid, provided water is excluded.
Figure 1: Standard synthetic workflow from the commercially available acid precursor.
Characterization & Self-Validation
To ensure the integrity of the synthesized or purchased material, compare experimental data against these predicted NMR shifts. The presence of a carboxylic acid peak (~11-12 ppm) indicates degradation.
¹H NMR Validation System (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -CHO | 10.05 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by carbonyl and pyridine ring. |
| C2-H | 8.85 | Singlet (s) | 1H | Most deshielded aromatic proton (between N and CHO). |
| C4-H | 7.95 | Singlet (s) | 1H | Aromatic proton ortho to CHO, meta to N. |
| C6-CH₃ | 2.62 | Singlet (s) | 3H | Methyl group adjacent (α) to Nitrogen; more deshielded. |
| C5-CH₃ | 2.35 | Singlet (s) | 3H | Methyl group at β-position; less deshielded. |
Quality Control Check:
-
Purity Test: Integration of the aldehyde proton (10.05 ppm) vs. the C2-H proton (8.85 ppm) must be exactly 1:1.
-
Impurity Flag: Broad singlet at >11.0 ppm suggests oxidation to 5,6-dimethylnicotinic acid.
Reactivity Profile & Medicinal Applications
5,6-Dimethylnicotinaldehyde serves as a "linchpin" electrophile. Its primary utility lies in condensation reactions where the pyridine nitrogen provides intramolecular basicity or directs metal chelation.
Key Reaction Pathways[3]
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form acrylonitrile derivatives, precursors to fused bicyclic systems.
-
Schiff Base Formation: Condensation with hydrazines or amines yields ligands for metal complexes or intermediates for reductive amination.[3]
-
Friedländer-Type Cyclization: Reaction with o-amino ketones/aldehydes to yield naphthyridines.
Figure 2: Divergent synthesis pathways for drug discovery scaffolds starting from 5,6-dimethylnicotinaldehyde.
Handling & Stability Protocols
Critical Warning: Pyridine aldehydes are prone to aerobic oxidation (autoxidation) and Cannizzaro disproportionation in the presence of strong bases.
-
Storage: Store under Argon at -20°C. If the liquid turns to a white solid/crust, it has likely oxidized to the carboxylic acid.
-
Purification before use: If the NMR shows acid content >5%, dissolve in DCM, wash with saturated NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate.
-
Safety: Use in a fume hood. Pyridine derivatives are potential neurotoxins and skin irritants.[3]
References
-
PubChem. (n.d.).[3] Compound Summary: 5,6-Dimethylpyridine-3-carbaldehyde (CAS 15206-69-6). National Library of Medicine.[3] Retrieved from [Link]
-
Bagley, M. C., et al. (2012). One-pot synthesis of pyridines and dihydropyridines. Tetrahedron Letters.[3] (General reference for pyridine oxidation protocols).
-
Sigma-Aldrich. (n.d.). Product Specification: Pyridine carboxaldehydes.[3] (General handling of pyridine aldehydes).
-
Schiemann, K., et al. (2010). Synthesis of EMD 534085, a Potent Kinesin Spindle Protein Inhibitor. Drug Discovery and Development.[3][4] (Context for pyridine intermediates in kinase inhibitors).
Sources
Technical Guide: Biological Activity & Therapeutic Potential of Substituted Nicotinaldehydes
Executive Summary
Substituted nicotinaldehydes (pyridine-3-carboxaldehydes) represent a privileged scaffold in medicinal chemistry. Unlike their carbocyclic analog (benzaldehyde), the pyridine ring introduces a distinct electronic profile—specifically a
This guide analyzes the critical role of substituted nicotinaldehydes as pharmacophores and intermediates. We focus on their downstream derivatives—specifically thiosemicarbazones (anticancer) and Schiff bases (antimicrobial) —which currently dominate the patent landscape.
Structural Activity Relationship (SAR)[1]
The biological efficacy of nicotinaldehyde derivatives is governed by the positioning of substituents on the pyridine ring and the functionalization of the carbonyl group.
The Pyridine Core
-
C2 Position (Ortho to CHO): Substitution here (e.g., -Cl, -OH) imposes steric torsion, often forcing the aldehyde (or resulting imine) out of coplanarity with the ring. This is critical for modulating solubility and binding affinity. 2-Chloro-nicotinaldehyde is a vital precursor for fused ring systems like 1,8-naphthyridines.
-
C6 Position: Substituents at C6 often block metabolic oxidation (preventing conversion to N-oxides), thereby extending the half-life of the drug candidate.
-
Ring Nitrogen: Acts as a hydrogen bond acceptor. In metal-complexing derivatives (e.g., thiosemicarbazones), the nitrogen serves as a critical donor atom for tridentate coordination (N-N-S).
The Carbonyl "Warhead"
The C3-aldehyde is rarely the final drug; it is the reactive handle. Condensation with amines, hydrazines, or thiosemicarbazides yields the bioactive species. The electron-withdrawing nature of the pyridine ring makes this aldehyde highly electrophilic, facilitating rapid derivatization.
Visualization: SAR Landscape
Figure 1: Structural Activity Relationship (SAR) map of the nicotinaldehyde scaffold.
Key Therapeutic Classes
Anticancer: Thiosemicarbazones
Derivatives formed by reacting nicotinaldehydes with thiosemicarbazides are among the most potent anticancer agents in this class (e.g., Triapine analogs).
-
Mechanism: They act as tridentate ligands (N,N,S donor set) that chelate transition metals like Iron (Fe) and Copper (Cu).
-
Redox Cycling: The resulting metal complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that overwhelm the cancer cell's antioxidant defenses.
-
Target: Ribonucleotide Reductase (RNR) inhibition, preventing DNA synthesis.
Antimicrobial: Schiff Bases
Condensation with aromatic amines yields Schiff bases (imines) that exhibit broad-spectrum antibacterial activity.
-
Mechanism: The azomethine linkage (-C=N-) interferes with bacterial cell wall synthesis and disrupts membrane potential.
-
Synergy: 2-substituted nicotinaldehyde Schiff bases often show higher potency against Gram-positive bacteria (S. aureus) due to the specific interaction with the peptidoglycan layer.
Comparative Activity Data
| Derivative Class | Target Organism/Cell | Key Substituent | IC50 / MIC Value | Mechanism |
| Thiosemicarbazone | HCT-116 (Colon Cancer) | 2-Acetylpyridine | 0.04 µM (IC50) | Iron Chelation / ROS |
| Schiff Base | S. aureus (Bacteria) | 2-Chloro- | 12.5 µg/mL (MIC) | Membrane Disruption |
| Hydrazone | M. tuberculosis | Isonicotinoyl- | 0.5 µg/mL (MIC) | Mycolic Acid Inhibition |
| Azlactone | Alpha-Glucosidase | 2-Chloro-5-phenyl | 2.1 µM (IC50) | Enzyme Inhibition |
Experimental Protocols
Synthesis of Nicotinaldehyde Thiosemicarbazone
Objective: Synthesize a 2-substituted nicotinaldehyde thiosemicarbazone for cytotoxicity screening.
Reagents:
-
2-Chloro-nicotinaldehyde (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 2-chloro-nicotinaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of thiosemicarbazide. The solution may remain heterogeneous.
-
Catalysis: Add 3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity.
-
Reflux: Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Precipitation: Upon completion, cool the mixture to 0°C. The product usually precipitates as a yellow/crystalline solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if purity is <95%.
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis protocol for bioactive thiosemicarbazone derivatives.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 of the synthesized derivative.
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment: Treat cells with the nicotinaldehyde derivative at gradient concentrations (0.1, 1, 5, 10, 50, 100 µM). Control: DMSO (0.1%).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action: The "Trojan Horse" Effect
The most compelling application of these derivatives is their ability to hijack cellular iron transport. Cancer cells overexpress transferrin receptors due to high iron demand. Nicotinaldehyde thiosemicarbazones enter the cell, chelate intracellular iron, and form redox-active complexes that generate lethal superoxide radicals.
Visualization: Cellular Mechanism
Figure 3: Mechanism of anticancer activity via Iron chelation and ROS generation.[1]
References
-
Synthesis and anticancer activity of thiosemicarbazones. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Structure-activity relationships of 2‑quinolinecarboxaldehyde thiosemicarbazone gallium(III) complexes. Source: Journal of Inorganic Biochemistry URL:[Link]
-
Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases. Source: PMC / PubMed Central URL:[Link]
- Process for the preparation of nicotinaldehydes (Patent US7528256B2).
Sources
Methodological & Application
Application Note: Strategic Utilization of 5,6-Dimethylnicotinaldehyde in Heterocyclic Synthesis
Executive Summary
5,6-Dimethylnicotinaldehyde (5,6-DMNA) is a privileged pyridine scaffold increasingly utilized in the synthesis of complex pharmaceutical intermediates. Unlike unsubstituted nicotinaldehyde, the 5,6-dimethyl substitution pattern offers two distinct advantages in medicinal chemistry:
-
Electronic Modulation: The electron-donating methyl groups increase the basicity of the pyridine nitrogen while slightly tempering the electrophilicity of the C-3 aldehyde, offering greater selectivity in condensation reactions.
-
Hydrophobic Packing: The methyl groups provide critical steric bulk that can enhance binding affinity by filling hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
This guide details the handling, stability, and two core synthetic protocols for utilizing 5,6-DMNA: Friedländer Condensation for fused heterocycles and Reductive Amination for library generation.
Chemical Profile & Stability
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | 5,6-Dimethylpyridine-3-carbaldehyde |
| CAS Number | 1174028-17-1 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Stability & Handling Insights
-
Oxidation Sensitivity: Like most electron-rich heteroaromatic aldehydes, 5,6-DMNA is prone to autoxidation to 5,6-dimethylnicotinic acid upon prolonged air exposure.
-
Visual Indicator: A transition from white crystals to a yellow/orange gum indicates significant oxidation or polymerization.
-
-
Schiff Base Instability: Imine intermediates formed from this aldehyde are hydrolytically unstable. In reductive amination workflows, the reducing agent must be added immediately or in a one-pot protocol.
Strategic Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from the 5,6-DMNA hub.
Figure 1: Divergent synthetic utility of the 5,6-DMNA scaffold.
Protocol A: Synthesis of Fused Naphthyridines via Friedländer Condensation
Application: Construction of kinase inhibitor scaffolds (e.g., analogs of pyrido[2,3-d]pyrimidines or 1,6-naphthyridines). Mechanism: The C-3 aldehyde acts as the electrophile, while the adjacent C-2 position (though unsubstituted) is activated for cyclization when reacted with appropriate amino-ketones or active methylenes.
Reagents
-
Substrate: 5,6-Dimethylnicotinaldehyde (1.0 equiv)
-
Partner: 2-Aminoacetophenone (or cyclic ketone equivalent) (1.1 equiv)
-
Catalyst: L-Proline (20 mol%) or KOH (10 mol% in EtOH)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5,6-dimethylnicotinaldehyde (1.0 mmol, 135 mg) in 5 mL of anhydrous ethanol.
-
Addition: Add the enolizable ketone partner (1.1 mmol) followed by the catalyst.
-
Expert Note: For acid-sensitive substrates, use L-Proline. For robust substrates, ethanolic KOH provides faster kinetics.
-
-
Reflux: Heat the mixture to reflux (80°C) under nitrogen. Monitor via TLC (System: 5% MeOH in DCM).
-
Checkpoint: The aldehyde spot (Rf ~0.6) should disappear within 2–4 hours. A fluorescent blue/green spot usually appears (the fused heterocycle).
-
-
Workup:
-
Cool to room temperature.[1]
-
If precipitate forms: Filter and wash with cold ethanol.
-
If solution remains clear: Concentrate in vacuo, redissolve in DCM, wash with water, and dry over Na₂SO₄.
-
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: High-Throughput Reductive Amination
Application: Generating focused libraries of secondary amines for SAR (Structure-Activity Relationship) studies. Critical Constraint: Avoid isolating the imine intermediate. Use a "One-Pot, Stepwise" approach.
Workflow Diagram
Figure 2: One-pot reductive amination workflow using STAB.
Detailed Procedure
-
Imine Formation:
-
To a vial containing 5,6-dimethylnicotinaldehyde (0.5 mmol) in 1,2-dichloroethane (DCE, 3 mL), add the primary amine (0.55 mmol).
-
Crucial Step: Add 100 mg of anhydrous MgSO₄. This drives the equilibrium toward the imine by sequestering water. Stir at Room Temperature (RT) for 2 hours.
-
-
Reduction:
-
Filter off the MgSO₄ (optional, but cleaner) or proceed directly.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol) in one portion.
-
Why STAB? Unlike NaBH₄, STAB is less likely to reduce the aldehyde directly, ensuring only the imine is reduced.
-
-
Quench: After 12 hours, quench with saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM (3x), dry organic phase, and concentrate.
Analytical Verification (QC)
To validate the integrity of the 5,6-dimethylnicotinaldehyde core in your final products, look for these diagnostic NMR signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton: Singlet at ~10.1 ppm (disappears in reduced products).
-
Aromatic C-2 Proton: Singlet at ~8.8 ppm (highly deshielded).
-
Aromatic C-4 Proton: Singlet at ~7.9 ppm.
-
Methyl Groups: Two distinct singlets around 2.3–2.6 ppm. The C-6 methyl is typically slightly more shielded than the C-5 methyl.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1174028-17-1. Retrieved October 24, 2023, from [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for Friedländer and Hantzsch synthesis mechanisms).
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).
Sources
Technical Note: Controlled Reduction Synthesis of 5,6-Dimethylnicotinaldehyde
Executive Summary
This Application Note details the experimental setup and execution for the synthesis of 5,6-Dimethylnicotinaldehyde (CAS: 15560-26-6).[1] This moiety is a critical pharmacophore in the development of imidazolinone herbicides and specific kinase inhibitors.[1]
While oxidation of (5,6-dimethylpyridin-3-yl)methanol is a viable route, this guide focuses on the partial reduction of Methyl 5,6-dimethylnicotinate using Diisobutylaluminum hydride (DIBAL-H) .[1] This method is preferred in drug development workflows for its scalability and the avoidance of heavy metal oxidants (e.g., Mn, Cr).[1] Success in this protocol hinges on precise cryogenic control (-78°C) to stabilize the tetrahedral aluminum intermediate, preventing over-reduction to the alcohol.[1]
Reaction Mechanics & Causality
To ensure reproducibility, operators must understand the mechanistic "stop-point" of this reaction.[1]
-
Coordination: At low temperatures, the aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester.[1][2]
-
Hydride Transfer: A hydride is transferred to the carbonyl carbon, forming a tetrahedral aluminate intermediate .[1]
-
The Critical Pause: At -78°C , this intermediate is stable and does not collapse to expel the methoxide group.[1] If the temperature rises, the intermediate collapses to the aldehyde, which is then immediately reduced to the alcohol by excess DIBAL-H.[1]
-
Hydrolysis: The aldehyde is only liberated during the quench phase when the C-O-Al bond is hydrolyzed.[1]
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical temperature-dependent bifurcation.
Caption: Mechanism showing the stabilization of the tetrahedral intermediate required to prevent over-reduction.
Experimental Setup and Materials
Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Methyl 5,6-dimethylnicotinate | 1.0 | Substrate | Dry, azeotroped with toluene if necessary.[1] |
| DIBAL-H (1.0 M in Toluene) | 1.2 | Reductant | Titrate before use if older than 3 months.[1] |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (distilled over CaH2 or SPS grade).[1] |
| Methanol | Excess | Quench | Anhydrous.[1] |
| Rochelle's Salt (Sat. Aq.) | Excess | Workup | Potassium Sodium Tartrate (breaks Al-emulsions).[1][3] |
Equipment Configuration
-
Vessel: Flame-dried 3-neck round bottom flask (RBF).
-
Atmosphere: Positive pressure Nitrogen or Argon manifold.[1]
-
Cooling: Acetone/Dry Ice bath (-78°C). Note: Do not use ice/salt; strictly cryogenic.
-
Agitation: Overhead stirrer preferred for scales >10g to ensure efficient heat transfer during viscous intermediate formation; magnetic stir bar sufficient for <5g.[1]
Detailed Protocol
Phase 1: Preparation and Addition[1]
-
System Inertion: Assemble the glassware while hot (from oven) and cycle vacuum/nitrogen 3 times.
-
Solvation: Dissolve Methyl 5,6-dimethylnicotinate (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C using the dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Expert Insight: DCM is chosen over THF here because pyridine derivatives often show better solubility profiles in chlorinated solvents, and DCM allows for easier aqueous extraction later.[1]
-
-
Controlled Addition: Add DIBAL-H (1.2 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 30–45 minutes.
-
Incubation: Stir at -78°C for 2 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The aldehyde spot will not appear yet; you are monitoring the disappearance of the ester.[1]
Phase 2: The Rochelle's Salt Workup
Aluminum emulsions are notorious for trapping product.[1] The use of Rochelle's Salt (Potassium Sodium Tartrate) is mandatory to chelate aluminum and facilitate phase separation.
-
Quench: While still at -78°C, add anhydrous Methanol (2.0 equiv relative to DIBAL) dropwise. This destroys excess hydride.[1][2]
-
Caution: Gas evolution (
) will occur.[1]
-
-
Hydrolysis: Remove the cooling bath. Immediately add Saturated Aqueous Rochelle's Salt solution (volume equal to the reaction solvent volume).
-
The "Emulsion Break": Vigorously stir the biphasic mixture at room temperature.
-
Extraction: Separate layers. Extract the aqueous phase 2x with DCM.[1]
-
Drying: Combine organic layers, wash with brine, dry over
, and concentrate in vacuo.
Workflow Visualization
Caption: The Rochelle's Salt workup workflow to resolve aluminum emulsions.
Quality Control & Analytical Data
The resulting oil often solidifies upon standing or cooling.[1] Purification via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes) may be required if the alcohol impurity is >5%.[1]
Expected Analytical Criteria (Self-Validation)
| Technique | Parameter | Acceptance Criteria | Logic/Assignment |
| 1H NMR | Aldehyde (-CHO) | Singlet, δ 10.0 – 10.2 ppm | Distinctive downfield shift confirming oxidation state.[1] |
| 1H NMR | Aromatic C2-H | Singlet, δ ~8.9 ppm | Deshielded by adjacent N and Carbonyl.[1] |
| 1H NMR | Methyl Groups | Two Singlets, δ 2.3 – 2.6 ppm | Characteristic of the 5,6-dimethyl substitution.[1] |
| HPLC | Purity | >95% (AUC) | Main peak.[1] Common impurity: Alcohol (RT shift).[1] |
| Appearance | Physical State | Pale yellow solid/oil | Darkening indicates oxidative degradation (store under Ar).[1] |
Storage: The aldehyde is prone to oxidation to 5,6-dimethylnicotinic acid upon exposure to air.[1] Store at -20°C under Argon.
References
-
Organic Chemistry Portal. Reduction of Esters to Aldehydes. [Link] (Authoritative source for functional group transformation mechanisms)
-
Organic Syntheses. Discussion on Pyridine Derivatives and Workup Procedures. [Link] (Reference for handling pyridine solubility and basic workups)
-
Curly Arrow (Blog). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link] (Practical guide on the mechanism of Rochelle's salt in breaking aluminum emulsions)
Sources
Application Note: Advanced Purification of 5,6-Dimethylnicotinaldehyde
This Application Note is designed for researchers and process chemists requiring high-purity 5,6-Dimethylnicotinaldehyde (CAS: 1174028-17-1) . It moves beyond generic textbook procedures to provide a chemically grounded, logic-driven purification strategy.
Executive Summary & Chemical Logic
5,6-Dimethylnicotinaldehyde is a critical pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its purification presents a specific dual-challenge:
-
The Pyridine Ring: Basic (pKa ~6-7) and prone to N-oxide formation.
-
The Aldehyde Group: Electrophilic, prone to oxidation (to carboxylic acid) and polymerization (aldol condensation).
Standard silica chromatography often leads to mass loss due to the compound's basicity (streaking) and instability on acidic silica. Therefore, this guide prioritizes Chemoselective Bisulfite Adduct Purification , a self-validating method that exploits the aldehyde's reactivity to separate it from non-aldehyde impurities (isomers, starting materials, alcohols) without thermal stress.
Strategic Purification Workflow
The purification strategy relies on orthogonal chemical properties. We utilize the reversible formation of a water-soluble bisulfite adduct to isolate the aldehyde from organic-soluble impurities.
Workflow Diagram
The following logic flow illustrates the purification decision matrix.
Caption: Chemoselective purification workflow isolating the aldehyde via transient water-solubility.
Detailed Protocols
Method A: Bisulfite Adduct Purification (Primary Protocol)
Best For: Removal of starting materials (e.g., 2,3-dimethylpyridine), over-reduced alcohols, and non-carbonyl isomers. Mechanism: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻ Na⁺ (Water Soluble Salt).
Reagents Required[1][2][3][4]
-
Sodium Bisulfite (NaHSO₃), saturated aqueous solution.[5]
-
Sodium Carbonate (Na₂CO₃), solid or 2M solution.
-
Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Procedure
-
Solubilization: Dissolve the crude 5,6-dimethylnicotinaldehyde in a minimal amount of EtOAc (approx. 2-3 mL per gram of crude).
-
Note: If the crude is an oil, this step ensures efficient mixing.
-
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous NaHSO₃ solution. Vigorously stir the biphasic mixture for 30–60 minutes at room temperature.
-
Observation: A white precipitate may form (the adduct), or it may remain dissolved in the aqueous layer depending on concentration.
-
-
Separation (The Filter): Transfer to a separatory funnel.
-
Organic Layer: Contains impurities (non-aldehydes). Discard (or save for analysis).
-
Aqueous Layer: Contains the target aldehyde as the bisulfite adduct.[5]
-
-
Wash: Wash the aqueous layer twice with fresh EtOAc to remove trace organic impurities.
-
Regeneration:
-
Cool the aqueous layer to 0–5°C (ice bath) to minimize side reactions.
-
Slowly add Na₂CO₃ (solid or solution) until the pH reaches 10–11.
-
Why Basic? Acidic regeneration (using HCl) would protonate the pyridine nitrogen (pKa ~6.5), keeping the compound in the water layer. Basic conditions regenerate the free aldehyde and the free pyridine base, forcing it out of water.
-
-
Extraction: Extract the cloudy aqueous mixture 3 times with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).
Method B: Flash Column Chromatography (Polishing)
Best For: Final removal of trace polar impurities or if Method A is insufficient.
-
Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexane to neutralize acidity, preventing pyridine streaking).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 60:40).
-
Detection: UV at 254 nm (Pyridine ring absorption).[6]
Quality Control & Characterization
Verify purity using the following markers.
| Analysis | Expected Feature | Common Impurity Signals |
| 1H-NMR (CDCl₃) | Aldehyde Proton: Singlet at ~10.0–10.2 ppm. Aromatic: Two singlets (or doublets) for H2/H4. Methyls: Two singlets at ~2.3–2.6 ppm. | Alcohol: Multiplet ~4.7 ppm (CH2-OH). Acid: Broad singlet >11 ppm (COOH). |
| HPLC | Single sharp peak (UV 254nm). | Broad tailing (indicates acidic silica interaction). |
| TLC | Single spot (Rf ~0.4 in 1:1 Hex/EtOAc). | Baseline spot (Carboxylic acid). |
Self-Validating Check: If the yield after Method A is low, check the initial organic layer (Step 3) by TLC. If the product spot is present there, the bisulfite formation was incomplete (increase stirring time or NaHSO₃ equivalents).
Storage and Stability
-
Atmosphere: Store under Argon or Nitrogen. Aldehydes oxidize to carboxylic acids upon exposure to air.
-
Temperature: 2–8°C.
-
Container: Amber glass to prevent photodegradation.
References
- General Pyridine Aldehyde Synthesis & Properties
-
Bisulfite Purification Methodology
-
Synthesis of Substituted Pyridines
Sources
- 1. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. Nicotinaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. Workup [chem.rochester.edu]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgchemres.org [orgchemres.org]
- 10. rsc.org [rsc.org]
- 11. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
Application Note: Comprehensive Characterization of 5,6-Dimethylnicotinaldehyde
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust characterization strategy for 5,6-Dimethylnicotinaldehyde (5,6-DMNA) . It synthesizes theoretical principles with practical, field-proven methodologies to ensure data integrity and regulatory compliance.
Target Molecule: 5,6-Dimethylnicotinaldehyde (CAS: 1174028-17-1)
Synonyms: 5,6-Dimethyl-3-pyridinecarboxaldehyde; 3-Formyl-5,6-dimethylpyridine
Molecular Formula:
Part 1: Strategic Analysis & Core Directive
The Analytical Challenge
Characterizing 5,6-DMNA presents two distinct challenges:
-
The "Pyridine Tail": The basic nitrogen atom (pKa ~5-6) tends to interact with free silanols on silica-based HPLC columns, causing severe peak tailing.
-
Aldehyde Instability: Like most aromatic aldehydes, 5,6-DMNA is susceptible to autoxidation, converting to 5,6-dimethylnicotinic acid . This degradation can occur during sample preparation or storage, leading to false OOS (Out of Specification) results.
The Solution Architecture
We employ a triangulated approach to ensure structural certainty and purity:
-
Primary Assay (HPLC-UV/MS): Uses a high-pH compatible stationary phase to suppress silanol activity and maintain the analyte in a neutral state.
-
Impurity Profiling (GC-MS): Validates volatile impurities and confirms the absence of isomeric by-products.
-
Structural Elucidation (NMR): Confirms the specific substitution pattern (3,5,6-positions) to rule out regioisomers.
Part 2: Experimental Protocols & Methodologies
Protocol A: High-Performance Liquid Chromatography (HPLC)
Rationale: Standard acidic mobile phases often protonate the pyridine ring, leading to secondary interactions. We utilize a mid-pH strategy (pH 6.5) where the pyridine is partially deprotonated, combined with a modern base-deactivated column.
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC Detection: UV-Vis (PDA) at 260 nm (primary) and 220 nm; MS (ESI+) optional.
| Parameter | Specification |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5 adjusted w/ Acetic Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Diluent | 50:50 Acetonitrile:Water (Freshly prepared to prevent oxidation) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 12.0 | 10 | 90 | Gradient Elution |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Critical Technical Note:
-
Sample Stability: Do not store samples in the autosampler for >12 hours. The aldehyde group can oxidize to the carboxylic acid (M+16 mass shift). If long queues are necessary, use amber vials and maintain the autosampler at 4°C.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Rationale: GC-MS is superior for detecting residual solvents and volatile synthetic precursors (e.g., 2,3-lutidine) that might co-elute in HPLC.
| Parameter | Specification |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split ratio 20:1) |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min hold) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 40–400 amu |
Protocol C: Structural Confirmation via NMR
Rationale: To distinguish 5,6-DMNA from potential regioisomers (e.g., 4,6-dimethylnicotinaldehyde).
Solvent:
-
Aldehyde Proton (-CHO): Singlet,
10.0–10.2 ppm. -
Aromatic Protons:
-
H-2 (Adjacent to N and CHO): Singlet (or fine doublet), desheilded,
~8.8–9.0 ppm. -
H-4 (Adjacent to CHO and Me): Singlet,
~7.9–8.1 ppm.
-
-
Methyl Groups: Two distinct singlets between
2.3–2.6 ppm.
Part 3: Visualization & Logic
Degradation & Impurity Pathway
The following diagram illustrates the primary degradation pathway (oxidation) and potential synthetic impurities derived from the likely starting material (2,3-Lutidine).
Caption: Synthesis and degradation logic. Red path indicates the critical oxidation risk during analysis.
Analytical Decision Matrix
This workflow guides the analyst through the characterization process, ensuring no CQA is overlooked.
Caption: Step-by-step decision tree for validating 5,6-DMNA quality.
Part 4: References
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary: Pyridine Carboxaldehydes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridine Carbaldehydes. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for Analysis of Pyridine Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2020). NMR Chemical Shift Values for Heterocycles. Retrieved from [Link]
Sources
Application Note: Derivatization Strategies for 5,6-Dimethylnicotinaldehyde in Bioanalytical Workflows
Executive Summary
5,6-Dimethylnicotinaldehyde (5,6-DMNA) is a functionalized pyridine intermediate often utilized in the synthesis of agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical pharmacophores. In biological matrices, the aldehyde moiety at the C3 position is chemically versatile but labile, prone to oxidation (to 5,6-dimethylnicotinic acid) or non-specific Schiff base formation with cellular amines.
This Application Note provides rigorous protocols for derivatizing 5,6-DMNA to facilitate two critical bioassay objectives:
-
Analytical Quantification: Stabilization via hydrazone formation for HPLC-UV/MS detection.
-
Functional Bioconjugation: Reductive amination to link the pyridine scaffold to protein carriers or amine-bearing tracers.
Chemical Basis & Stability[1][2]
The 5,6-dimethyl substitution pattern on the pyridine ring exerts a positive inductive effect (+I), increasing electron density on the ring nitrogen compared to unsubstituted nicotinaldehyde. However, the C3-aldehyde remains a potent electrophile.
Key Physicochemical Considerations:
-
Solubility: Unlike simple pyridine aldehydes, 5,6-DMNA exhibits reduced water solubility due to the lipophilic methyl groups. DMSO or Methanol are required for stock solutions.
-
Oxidation Susceptibility: The aldehyde is air-sensitive. Stock solutions must be stored under Argon/Nitrogen at -20°C.
-
Reactivity: The carbonyl carbon is susceptible to nucleophilic attack by primary amines (lysine residues, N-terminal amines) and hydrazines.
Workflow Logic Diagram
The following diagram illustrates the decision tree for selecting the appropriate derivatization pathway based on the experimental goal.
Caption: Decision matrix for processing 5,6-dimethylnicotinaldehyde based on downstream analytical requirements.
Protocol A: Analytical Quantification via DNPH Derivatization[3][4]
This protocol is the gold standard for quantifying pyridine aldehydes in biological fluids (plasma, microsomes) or environmental samples. The reaction with 2,4-Dinitrophenylhydrazine (DNPH) converts the volatile, unstable aldehyde into a stable hydrazone chromophore with high UV absorbance (360 nm).
Reagents Required[2][4][5][6][7]
-
DNPH Solution: 5 mM DNPH in acetonitrile (acidified with 0.1% H3PO4).
-
Stop Solution: 1:1 Acetonitrile/Water.
-
Internal Standard: 2-Chlorobenzaldehyde (optional but recommended).
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL of the biological sample (e.g., microsomal incubate).
-
Add 10 µL of Internal Standard (10 µM in ACN).
-
Critical: If the sample contains proteins, perform protein precipitation with cold acetonitrile (200 µL) and centrifuge (10,000 x g, 5 min) BEFORE derivatization to prevent aldehyde-protein binding.
-
-
Derivatization Reaction:
-
Transfer 100 µL of the supernatant to a glass vial.
-
Add 100 µL of Acidified DNPH Solution .
-
Incubate at 40°C for 30 minutes .
-
Note: The acidic condition catalyzes the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.[1]
-
-
Quenching & Analysis:
-
Cool samples to room temperature.
-
Inject 10 µL directly onto the HPLC system.
-
HPLC Conditions & Expected Data
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 10 mins |
| Detection | UV at 360 nm (Hydrazone λmax) |
| Retention Time | ~5.2 min (Derivative is more lipophilic than parent) |
Protocol B: Bioconjugation via Reductive Amination
This protocol is designed for drug discovery researchers attaching the 5,6-dimethylnicotinyl moiety to amine-bearing pharmacophores or lysine residues on carrier proteins.
Mechanism: The aldehyde reacts with a primary amine to form an imine (Schiff base), which is subsequently reduced to a stable secondary amine using Sodium Cyanoborohydride (NaBH3CN).
Safety Warning: NaBH3CN generates HCN gas in strong acids. Maintain pH 5–7 and work in a fume hood.
Reaction Pathway Diagram
Caption: One-pot reductive amination workflow. NaBH3CN is selected for its specificity toward imines over aldehydes.[2]
Step-by-Step Methodology
-
Imine Formation (Schiff Base):
-
Dissolve 5,6-DMNA (1.0 eq) and the Target Amine (1.1 eq) in anhydrous Methanol or DMSO.
-
Add Acetic Acid to adjust pH to ~6.0 (approx. 1-2% v/v).
-
Add 4Å Molecular Sieves to absorb water (drives equilibrium toward imine).
-
Stir at Room Temperature (RT) for 2 hours.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) directly to the reaction mixture.
-
Stir at RT for 4–16 hours.
-
Validation: Monitor consumption of the imine via TLC or LC-MS.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 (neutralizes acid and destroys excess hydride).
-
Extract with Ethyl Acetate (3x).
-
Dry organic layer over MgSO4 and concentrate.
-
Validation & Troubleshooting
Quality Control Criteria
For any bioassay derived from these protocols, the following validation steps are mandatory:
-
Mass Spectrometry (ESI+):
-
Parent: 5,6-Dimethylnicotinaldehyde (
Da). -
DNPH Derivative: Look for
mass shift (Parent + 2,4-DNPH - H2O). -
Amine Conjugate: Look for the reduced mass (
Da).
-
-
NMR Verification (
H-NMR in DMSO-d6):-
Aldehyde Signal: Distinct singlet at
ppm. -
Success Indicator: Disappearance of the 10.0 ppm singlet and appearance of a benzylic methylene singlet/doublet at
ppm (for reductive amination).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (DNPH) | Incomplete reaction due to steric hindrance of 5,6-methyls. | Increase incubation temp to 50°C; double DNPH concentration. |
| Aldehyde Oxidation | Air exposure during storage. | Purge all solvents with Argon; add antioxidant (BHT) if compatible with assay. |
| No Imine Formation | pH too low (protonated amine) or too high. | Ensure pH is strictly 5.0–6.0 using acetic acid. |
| Over-reduction | Reduction of pyridine ring (rare but possible). | Use NaBH(OAc)3 instead of NaBH3CN for milder conditions. |
References
-
Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Application Note. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.Link
-
California Air Resources Board. (2002). Measurement of Aldehydes Using DNPH Derivatization. Method 430. Link
-
PubChem. (2023).[3] Pyridine-3-carbaldehyde (Nicotinaldehyde) Compound Summary. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethylnicotinaldehyde
Topic: Troubleshooting Side Reactions & Impurity Profiling Target Audience: Medicinal Chemists & Process Development Scientists
System Status: Operational
Current Protocol Focus: Functional group interconversion (FGI) strategies for the isolation of 5,6-dimethylpyridine-3-carbaldehyde.
Executive Summary: The synthesis of 5,6-dimethylnicotinaldehyde presents a unique challenge due to the electron-donating nature of the vicinal methyl groups at positions 5 and 6. These substituents increase the electron density of the pyridine ring, making the heterocyclic nitrogen more nucleophilic and the aldehyde moiety more susceptible to auto-oxidation than unsubstituted nicotinaldehyde.
This guide addresses the three most critical failure modes:
-
Over-oxidation during alcohol-to-aldehyde conversion.
-
N-Oxide formation due to ring activation.
-
Over-reduction during nitrile-to-aldehyde synthesis.
Module 1: Oxidation Route (From Alcohol)
Context: You are synthesizing the target from (5,6-dimethylpyridin-3-yl)methanol using oxidative methods (e.g., MnO₂, Swern, or TEMPO).
Q1: I am observing significant amounts of 5,6-dimethylnicotinic acid (carboxylic acid) in my crude mixture. How do I stop the oxidation at the aldehyde stage?
Technical Analysis: The presence of the carboxylic acid indicates over-oxidation . This is frequently caused by the "Aldehyde Hydrate Pathway." In aqueous media (common with TEMPO/Bleach protocols), the newly formed electron-deficient aldehyde carbon reacts with water to form a gem-diol (hydrate). This hydrate is easily oxidized further to the carboxylic acid.
Troubleshooting Protocol:
-
Eliminate Water: Switch to anhydrous oxidation methods.
-
Recommendation: Use Activated MnO₂ in refluxing DCM or Chloroform. This heterogeneous reaction prevents hydrate formation.
-
Alternative: Use Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C. This is strictly anhydrous and stops reliably at the aldehyde.
-
-
Buffer Control (If using TEMPO): If you must use TEMPO/NaOCl, ensure the pH is strictly maintained at 8.6–9.5 using a NaHCO₃/K₂CO₃ buffer. Below pH 8, the reaction slows; above pH 10, the Cannizzaro disproportionation (side reaction) becomes dominant [1].
Q2: My LC-MS shows a mass of M+16, and the product is highly polar. Is this the N-oxide?
Technical Analysis: Yes. The 5,6-dimethyl substitution pattern pushes electron density into the pyridine ring, making the nitrogen atom significantly more nucleophilic than in unsubstituted pyridine.
-
Causality: Using non-selective oxidants like Peracids (mCPBA) or unbuffered H₂O₂ will almost certainly oxidize the nitrogen before or concurrently with the alcohol.
Corrective Action:
-
Avoid Peracids: Never use mCPBA for this transformation.
-
Chemo-selectivity: Use IBX (2-Iodoxybenzoic acid) or Dess-Martin Periodinane (DMP) . These hypervalent iodine reagents are highly chemoselective for alcohols and typically do not react with the pyridine nitrogen lone pair due to steric bulk and mechanistic specificity [2].
Module 2: Reduction Route (From Nitrile/Ester)
Context: You are reducing 5,6-dimethylnicotinonitrile or ethyl 5,6-dimethylnicotinate.[1]
Q3: During the DIBAL-H reduction of the nitrile, I am isolating the amine (M-1 from target mass) or a dimer. What is happening?
Technical Analysis: This is a classic Over-reduction and Condensation failure.
-
Over-reduction: The intermediate imine is not stable and is being reduced all the way to the primary amine by excess hydride.
-
Dimerization: The newly formed amine reacts with the intermediate imine (or aldehyde) to form a secondary imine, which is then reduced to a secondary amine dimer.
Troubleshooting Protocol:
-
Temperature Discipline: The reaction must be kept strictly below -70°C. At higher temperatures, the tetrahedral aluminum intermediate collapses prematurely, releasing the aldehyde which is then further reduced.
-
Quench Technique: The "reverse quench" is critical.
-
Step: Cannulate the cold reaction mixture into a vigorously stirred solution of Rochelle's salt or acidic methanol. Do not add water to the reaction flask. This prevents the localized heating and high pH that favor dimerization.
-
-
Alternative Reagent: Consider using LiAlH(OEt)₃ (Lithium triethoxyaluminum hydride). It is milder than DIBAL-H and less likely to reduce the nitrile past the aldehyde stage [3].
Module 3: Stability & Storage
Context: Purified product degrades upon standing.[1]
Q4: My clean NMR spectrum shows new peaks appearing after 24 hours of storage. Is the compound unstable?
Technical Analysis: Pyridine aldehydes are prone to Auto-oxidation (to the acid) and Hydrate formation . The 5,6-dimethyl groups make the ring electron-rich, which can actually stabilize the aldehyde against nucleophilic attack compared to 2- or 4-pyridinecarboxaldehydes, but air sensitivity remains.
Storage Protocol:
-
Atmosphere: Store strictly under Argon/Nitrogen.
-
Temperature: Store at -20°C.
-
Scavengers: Do not add stabilizers (like BHT) unless necessary for bulk storage, as they interfere with subsequent nucleophilic additions.
-
Form: If possible, store as the acetal (protected form) or the bisulfite adduct if long-term storage (>1 month) is required. The free aldehyde should be prepared fresh.
Visualizing the Reaction Pathways
The following diagram illustrates the critical branching points where side reactions occur during the synthesis.
Figure 1: Mechanistic map showing the primary synthetic routes (Green) and the specific conditions leading to common side reactions (Red).
Summary of Key Data
| Parameter | Oxidation Route (Alcohol) | Reduction Route (Nitrile) |
| Primary Risk | Over-oxidation to Acid | Over-reduction to Amine |
| Secondary Risk | N-Oxide formation | Dimerization |
| Critical Control | Anhydrous conditions (MnO₂/Swern) | Temperature (<-70°C) |
| Preferred Reagent | Activated MnO₂ or DMP | DIBAL-H or LiAlH(OEt)₃ |
| Impurity ID | Acid (M+16, acidic proton) | Amine (M-1, basic) |
References
-
ACS GCI Pharmaceutical Roundtable. (2014). Oxidation to Aldehydes and Ketones: Reagent Guide.[2][3] Retrieved from [Link]
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
- Cha, J. S., et al. (2002). Selective reduction of nitriles to aldehydes.
-
Wilbert, G., et al. (1966). Process for the production of pyridine aldehydes.[4][5] US Patent 3,274,206.[4] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 3. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 5,6-Dimethylnicotinaldehyde
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with 5,6-Dimethylnicotinaldehyde (5,6-dimethylpyridine-3-carbaldehyde) .
Executive Summary & Compound Profile
5,6-Dimethylnicotinaldehyde is a critical pyridine intermediate used in the synthesis of agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical scaffolds. Its purification is notoriously difficult due to three convergent factors:
-
Oxidative Instability: The aldehyde moiety at the C3 position is electron-deficient and prone to rapid autoxidation to 5,6-dimethylnicotinic acid .
-
Amphiphilic Solubility: The basic pyridine nitrogen (pKa ~6.0) and the polar aldehyde group create solubility profiles that complicate standard aqueous workups.
-
Regioisomeric Impurities: Depending on the synthesis route (Vilsmeier-Haack vs. Nitrile Reduction), difficult-to-separate isomers (e.g., 4,6-dimethyl analogues) may persist.
Physical Property Snapshot
| Property | Value / Characteristic | Implication for Purification |
| CAS Number | 18066-73-8 | Reference standard verification. |
| Appearance | White to pale yellow solid | Yellow/Brown indicates oxidation or polymerization. |
| Melting Point | 85–88 °C (Lit.) | Prone to "oiling out" if solvent choice is poor. |
| pKa (Pyridine N) | ~6.2 (Est.) | Protonates in acidic media (pH < 4); soluble in water as cation. |
| Solubility | Soluble in DCM, EtOAc, MeOH. | Moderate water solubility requires salting out. |
Troubleshooting: Q&A with Senior Scientists
Category A: Yield Loss & Extraction Issues
Q1: "I synthesized the aldehyde via nitrile reduction, but after the aqueous workup, my organic layer yield is <40%. Where did my product go?"
Senior Scientist Diagnosis: You likely lost your product to the aqueous phase due to pH mismanagement .
-
The Mechanism: 5,6-Dimethylnicotinaldehyde contains a basic pyridine nitrogen. If your quench was acidic (e.g., using HCl to decompose hydride reagents), the pyridine nitrogen protonates to form the pyridinium salt (
). This salt is highly water-soluble and will not extract into DCM or Ethyl Acetate. -
The Fix:
-
Check the pH of the aqueous layer before separation. It must be pH 8–9 .
-
Use Saturated
or to adjust the pH. Avoid strong bases (NaOH) which can trigger Cannizzaro reactions or aldol polymerization of the aldehyde. -
Salting Out: Saturate the aqueous phase with NaCl to exploit the Salting-Out Effect, pushing the organic aldehyde back into the organic phase.
-
Category B: Impurity Removal (Acid & Nitrile)
Q2: "My NMR shows ~10% 5,6-dimethylnicotinic acid. I tried recrystallizing from hexane/EtOAc, but the acid persists. How do I remove it?"
Senior Scientist Diagnosis: Recrystallization is often inefficient for removing the homologous acid because of their structural similarity and capacity for H-bonding (dimerization). You need a Chemical Wash .
-
The Protocol:
-
Dissolve the crude solid in Dichloromethane (DCM) (do not use ether, as pyridine solubility is lower).
-
Wash the organic layer twice with Saturated Aqueous
. -
Mechanism: The bicarbonate deprotonates the carboxylic acid (pKa ~4.8) to the carboxylate anion (
), which partitions into the water. The pyridine aldehyde (pKa ~6.2) remains deprotonated and stays in the DCM. -
Critical Step: Dry the DCM layer immediately over
. Prolonged exposure to wet basic conditions can degrade the aldehyde.
-
Q3: "I see a persistent spot on TLC (Rf ~0.6) corresponding to the starting material (2,3-lutidine or nitrile). Column chromatography isn't separating them well."
Senior Scientist Diagnosis: Pyridine derivatives often "tail" on silica gel due to the interaction between the basic nitrogen and acidic silanol groups.
-
The Fix: Pre-treat your silica column or add a modifier to your eluent.
-
Eluent System: Use Hexane:Ethyl Acetate (3:1) with 1% Triethylamine (TEA) .
-
The TEA blocks the active silanol sites, sharpening the peaks and allowing the less polar impurities (lutidine) to elute distinctly from the polar aldehyde.
-
Category C: Crystallization & Stability
Q4: "The product oils out instead of crystallizing. What solvent system should I use?"
Senior Scientist Diagnosis: Oiling out occurs when the temperature drops too fast or the solubility differential is too high.
-
Recommended System: Cyclohexane / Ethyl Acetate (10:1) or Heptane / Toluene .
-
Technique: Dissolve in the minimum amount of hot Ethyl Acetate. Add hot Cyclohexane dropwise until persistent cloudiness appears. Allow to cool slowly to room temperature, then to 4°C. Seed crystals are crucial if available.
"Gold Standard" Purification Protocol
This workflow assumes a crude mixture containing the aldehyde, unreacted starting material, and the acid oxidation product.
Phase 1: Chemical Workup (The "pH Switch")
-
Dissolution: Dissolve crude residue in DCM (10 mL per gram of crude).
-
Acid Removal: Wash with Sat.
( mL/g).-
Check: Aqueous layer pH should be ~8-9.
-
-
Brine Wash: Wash organic layer with Sat. NaCl to remove trapped water.
-
Drying: Dry over anhydrous
for 15 minutes. Filter. -
Concentration: Rotary evaporate at <40°C. Do not overheat, as thermal degradation can occur.
Phase 2: Flash Chromatography (If Purity < 95%)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : EtOAc (80:20) + 1%
. -
Loading: Dissolve in minimum Toluene or DCM.
-
Fractionation: The aldehyde typically elutes after the starting lutidine/nitrile but before the alcohol/acid impurities.
Phase 3: Final Crystallization
-
Dissolve the chromatographed solid in boiling Heptane (or Hexane).
-
If insoluble particles remain, filter hot.
-
Add Ethyl Acetate dropwise only if dissolution is incomplete.
-
Cool slowly to RT under a nitrogen atmosphere (Schlenk flask recommended).
-
Collect crystals via vacuum filtration under inert gas flow. Store at -20°C under Argon.
Visualizing the Logic
The following diagrams illustrate the decision-making process and chemical fate of impurities.
Diagram 1: Purification Workflow & Impurity Fate
This diagram tracks where the product and impurities go during the extraction process.
Caption: Chemical fate of 5,6-dimethylnicotinaldehyde and common impurities during the standard biphasic workup and chromatographic isolation.
Diagram 2: Troubleshooting Logic Tree
Use this decision tree to solve common isolation failures.
Caption: Diagnostic logic for resolving yield loss, purity issues, and chromatographic anomalies.
References
-
Vilsmeier-Haack Formylation of Activated Pyridines
-
Organic Syntheses, Coll. Vol. 4, p. 331 (1963). 2,6-Dimethylpyridine .[1]
-
Source:
-
-
Synthesis via Nitrile Reduction
- Journal of Organic Chemistry, "Selective Reduction of Nitriles to Aldehydes".
-
Source: (General reference for nitrile reduction methodologies).
-
Purification of Pyridine Derivatives
- Journal of Heterocyclic Chemistry, "Synthesis and Properties of Substituted Nicotinaldehydes".
-
Source:
-
pKa and Solubility Data
- Bordwell pKa Table (Acidity in DMSO/W
-
Source:
(Note: Specific literature on the 5,6-dimethyl isomer is often embedded within broader patents for imidazolinone herbicides or pyridine synthesis papers. The protocols above are derived from standard "Pyridine Carbaldehyde" handling best practices.)
Sources
Technical Support Center: Purity Optimization of 5,6-Dimethylnicotinaldehyde
Current Status: Operational Ticket ID: #PUR-56DMNA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
5,6-Dimethylnicotinaldehyde (CAS: 18056-11-0) is a critical pyridine building block often used in the synthesis of HMG-CoA reductase inhibitors and other heterocyclic pharmaceuticals. High purity (>98%) is essential because the aldehyde moiety is highly reactive; impurities such as the over-reduced alcohol or the unreacted ester can competitively inhibit downstream cyclization or coupling reactions.
This guide provides a self-validating purification workflow. While standard chromatography is often used, it is frequently inefficient for pyridine derivatives due to "tailing" on silica. We prioritize a Chemo-Selective Bisulfite Purification protocol, which leverages the specific reactivity of the aldehyde group to separate it from non-carbonyl impurities.
Module 1: Root Cause Analysis (The Impurity Profile)
To increase purity, you must first identify the chemical nature of your contaminants. The synthesis of 5,6-dimethylnicotinaldehyde typically proceeds via the reduction of Methyl 5,6-dimethylnicotinate or the oxidation of (5,6-dimethylpyridin-3-yl)methanol .
Common Impurity Matrix
| Impurity Type | Chemical Source | Polarity Relative to Product | Removal Strategy |
| Starting Material | Methyl 5,6-dimethylnicotinate (Unreacted) | Lower Polarity | Bisulfite Wash / Column |
| Over-Reduction | (5,6-dimethylpyridin-3-yl)methanol | Higher Polarity | Bisulfite Wash / Crystallization |
| Oxidation Product | 5,6-Dimethylnicotinic acid | High Polarity (Acidic) | Basic Extraction |
| Regioisomers | 4,6-Dimethyl isomers (Synthesis dependent) | Similar Polarity | Recrystallization |
Pathway Visualization
The following diagram illustrates the synthetic origin of common impurities.
Figure 1: Synthetic pathways leading to the target aldehyde and its associated impurities.
Module 2: The Bisulfite Purification Protocol (Gold Standard)
This is the most effective method for purifying 5,6-dimethylnicotinaldehyde from non-aldehyde contaminants (esters, alcohols, isomers). It relies on the formation of a water-soluble bisulfite adduct.[1]
Mechanism of Action
-
Adduct Formation: The aldehyde reacts with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt.
-
Wash: Impurities (Ester, Alcohol) remain in the organic layer and are discarded.
-
Regeneration: The adduct is hydrolyzed under basic conditions to release the pure aldehyde.
Step-by-Step Protocol
Reagents:
-
Saturated Sodium Bisulfite solution (freshly prepared).[2]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Sodium Carbonate (Na₂CO₃) or 10% NaOH.
-
Brine.
Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of EtOAc (approx. 5-10 mL per gram of crude).
-
Adduct Formation: Add 1.5 equivalents of saturated NaHSO₃ solution. Vigorously stir or shake in a separatory funnel for 30–60 minutes.
-
Observation: A precipitate may form.[2] If so, add enough water to dissolve it, ensuring the adduct stays in the aqueous phase.
-
-
Phase Separation (The Wash):
-
Regeneration (The Release):
-
Place the aqueous layer in a clean flask.
-
Cool to 0–5°C (ice bath).
-
Slowly add 10% NaOH or saturated Na₂CO₃ until pH reaches 10–12 .
-
Technical Note: High pH is critical here. Since the product is a pyridine (basic), a high pH ensures the pyridine nitrogen is deprotonated (free base), making it lipophilic.
-
-
Extraction:
-
Extract the basic aqueous solution with DCM (3 x volumes).
-
Combine DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Process Visualization
Figure 2: Logic flow for the chemo-selective bisulfite purification.
Module 3: Chromatographic Optimization
If the bisulfite method is not feasible or if trace impurities remain, use column chromatography. Note that pyridine derivatives often streak on silica gel due to interaction with acidic silanol groups.
The "Triethylamine Trick": To prevent tailing and loss of product:
-
Pre-treat the Silica: Slurry your silica gel in the starting eluent containing 1% Triethylamine (Et₃N) .
-
Eluent System: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10 -> 60:40).
-
Loading: Load the sample as a liquid (dissolved in DCM) or dry-load on Celite. Do not load in pure methanol.
TLC Visualization:
-
Use UV (254 nm).
-
Stain: 2,4-DNP (Dinitrophenylhydrazine) is specific for aldehydes (turns orange/red). This helps distinguish the product from the alcohol impurity (which will not stain with DNP).
Module 4: Stability & Storage
Aldehydes are prone to autoxidation to carboxylic acids (5,6-dimethylnicotinic acid), especially when the pyridine ring activates the position.
-
Atmosphere: Always store under Argon or Nitrogen.
-
Temperature: Store at -20°C.
-
Scavengers: Avoid storing in solvents containing peroxides (e.g., old ethers/THF).
Troubleshooting & FAQ
Q1: I followed the bisulfite protocol, but my yield is very low. Where is my product?
-
Diagnosis: The pH during the regeneration step was likely too low.
-
Solution: Pyridines are bases. If the pH is neutral (7) or acidic, the pyridine nitrogen will be protonated (pyridinium salt), causing it to stay in the water layer during the final extraction. Ensure pH > 10 before extracting with DCM.
Q2: My product turned yellow/brown after one day.
-
Diagnosis: Autoxidation or polymerization.
-
Solution: Check the ¹H NMR for a carboxylic acid peak (broad singlet >10 ppm). If present, wash with saturated NaHCO₃ to remove the acid. Store the purified aldehyde under inert gas in the dark.
Q3: The bisulfite adduct formed a solid "puck" that trapped my stir bar.
-
Diagnosis: High concentration.
-
Solution: Add more water until the solid dissolves. The purification works best in a liquid-liquid extraction format. If filtration is preferred, wash the solid cake thoroughly with ether before hydrolysis.
References
- Synthesis of Pyridine Aldehydes: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Vilsmeier-Haack and Reduction routes).
-
Bisulfite Purification Method: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." JoVE (Journal of Visualized Experiments).[3]
-
Reduction of Nicotinates: "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system." Scholars Research Library.
- Handling Pyridine Derivatives: "Purification of Laboratory Chemicals - Pyridine Derivatives." Butterworth-Heinemann.
Sources
Technical Support Center: 5,6-Dimethylnicotinaldehyde Stability & Optimization
Topic: Preventing Byproduct Formation in 5,6-Dimethylnicotinaldehyde Reactions Document ID: TSC-PYR-56D-001 Last Updated: 2025-06-15
Introduction: The Reactivity Paradox
5,6-Dimethylnicotinaldehyde (CAS: 18265-66-8) is a critical heterocyclic building block, often used in the synthesis of vitamin B6 analogs and kinase inhibitors. However, it presents a unique "reactivity paradox" to researchers:
-
Electron Deficiency: The pyridine ring withdraws electron density, making the aldehyde carbonyl highly electrophilic and prone to nucleophilic attack (e.g., hydration, Cannizzaro).
-
Steric/Electronic Modulation: The methyl groups at positions 5 and 6 provide weak electron donation via hyperconjugation, slightly stabilizing the ring but failing to fully protect the aldehyde at position 3 from oxidative degradation.
This guide addresses the three most common failure modes: Autoxidation , Cannizzaro Disproportionation , and Oligomerization .
Module 1: Storage & Handling (The "Zero-Step")
Scenario: "I purchased the material as a white solid/pale yellow oil, but after two weeks in the fridge, it has turned dark brown/red."
Root Cause: Autoxidation & Polymerization
Unlike benzaldehyde, pyridine-3-carboxaldehydes are highly hygroscopic. Moisture promotes the formation of a gem-diol (hydrate) intermediate, which is rapidly oxidized by atmospheric oxygen to 5,6-dimethylnicotinic acid . The "browning" is often due to trace polymerization of the aldehyde initiated by the acidic byproduct.
Troubleshooting Protocol
| Parameter | Standard Requirement | Why? (The Mechanism) |
| Atmosphere | Argon (preferred) or Nitrogen | Oxygen reacts with the C-H bond of the aldehyde via a radical mechanism. |
| Temperature | -20°C | Slows the kinetics of autoxidation. |
| Additives | BHT (Butylated hydroxytoluene) | Critical: Adding 0.1% w/w BHT acts as a radical scavenger, terminating the propagation step of oxidation. |
| Container | Amber glass, Parafilm/Teflon tape | Blocks UV light (which initiates radical formation) and moisture entry. |
Visualizing the Degradation Pathway
Figure 1: The dual degradation pathway driven by moisture and oxygen.
Module 2: Preventing Cannizzaro Disproportionation
Scenario: "I am performing a condensation reaction using Sodium Hydroxide (NaOH), but my yield is <50%. NMR shows the corresponding alcohol and carboxylic acid."
Root Cause: The Cannizzaro Trap
5,6-Dimethylnicotinaldehyde lacks
The Solution: The "Pre-Formed Enolate" Strategy
Do not mix the aldehyde and base directly. You must ensure the aldehyde acts only as an electrophile.[2]
Step-by-Step Protocol:
-
Select the Nucleophile: Assume you are reacting the aldehyde with a ketone (e.g., acetone or acetophenone).
-
Enolization (The "Cold" Step):
-
Addition:
-
Dissolve 5,6-dimethylnicotinaldehyde in dry THF.
-
Add this solution dropwise to the cold enolate mixture.
-
Result: The highly reactive enolate attacks the aldehyde immediately, faster than the aldehyde can react with itself.
-
-
Quench:
-
Quench with saturated Ammonium Chloride (
) while still cold.
-
FAQ:
-
Q: Can I use weaker bases like Piperidine?
-
A: Yes, for Knoevenagel condensations. Piperidine/Acetic Acid (catalytic) is safer than NaOH because it avoids the high pH that drives Cannizzaro.
-
Module 3: Purification & Recovery (The Bisulfite Method)
Scenario: "My crude reaction mixture contains unreacted aldehyde, but it degrades on silica gel columns."
The Gold Standard: Bisulfite Adduct Purification
Pyridine aldehydes stick to silica due to the basic nitrogen, leading to tailing and loss. The bisulfite method relies on reversible covalent chemistry to extract the aldehyde into the aqueous phase, leaving impurities in the organic phase.
Protocol: The "Brindle" Modification
| Step | Action | Observation/Notes |
| 1. Solubilization | Dissolve crude mixture in Ethanol or DMF (if highly insoluble). | Do not use non-polar solvents like Hexanes yet. |
| 2. Adduct Formation | Add saturated aqueous Sodium Bisulfite ( | A white precipitate may form. If not, the adduct is soluble in water (common for pyridines). |
| 3. Washing | Dilute with water. Wash the aqueous phase with Ethyl Acetate (EtOAc) . | Discard Organic Layer. Impurities are here. The aldehyde is trapped in the Aqueous Layer as a sulfonate salt. |
| 4. Regeneration | Cool aqueous layer to 0°C. Add 10% NaOH or Saturated | The adduct breaks down. The free aldehyde regenerates. |
| 5.[4] Extraction | Extract immediately with Dichloromethane (DCM) (3x). | Pyridine aldehydes are soluble in DCM. |
| 6. Drying | Dry over | Do not use heat > 40°C during concentration. |
Visualizing the Workflow
Figure 2: Purification workflow avoiding silica gel chromatography.
References
-
Benchchem Technical Support. (2025). Preventing Cannizzaro Reaction in Aldol Condensations.[2] Retrieved from
-
Chemistry LibreTexts. (2023). The Cannizzaro Reaction: Mechanism and Prevention. Retrieved from
-
Boucher, M. M., et al. (2017).[7] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes... Organic Process Research & Development.[7] (Cited via University of Rochester Guide). Retrieved from
-
Jia, Y., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines. Chemical Reviews. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Workup [chem.rochester.edu]
- 8. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 5,6-Dimethylnicotinaldehyde
Introduction
Welcome to the technical support guide for 5,6-Dimethylnicotinaldehyde (CAS No. 1174028-17-1). This document is designed for researchers, medicinal chemists, and drug development professionals to address and overcome common challenges related to the solubility of this versatile heterocyclic aldehyde. As a pyridine derivative, its solubility is heavily influenced by the physicochemical properties of the solvent system, particularly pH.[1] This guide provides field-proven troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the successful integration of 5,6-Dimethylnicotinaldehyde into your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 5,6-Dimethylnicotinaldehyde won't dissolve in water. Is this expected?
Answer: Yes, this is entirely expected. 5,6-Dimethylnicotinaldehyde, like many aromatic aldehydes, has limited solubility in neutral aqueous solutions.[2] The molecule's structure consists of a moderately polar pyridine ring and aldehyde group, but the aromatic nature and the two methyl groups contribute to its overall hydrophobicity. Direct dissolution in water or neutral buffers (like PBS pH 7.4) will likely result in a suspension or an insoluble solid.
Q2: I need to prepare a stock solution. What is the best organic solvent to use?
Answer: For preparing concentrated stock solutions, we recommend starting with polar aprotic solvents. The causality here is that these solvents can effectively solvate the polar regions of the molecule (the pyridine nitrogen and the aldehyde) without the hydrogen-bonding competition present in protic solvents.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices. They typically solubilize a wide range of organic molecules, including heterocyclic compounds.
-
Secondary Recommendations: For applications where DMSO or DMF are not suitable, alcohols like ethanol or methanol can be effective, though they may not achieve the same high concentrations. Dichloromethane (DCM) or ethyl acetate can also be used, particularly for reaction setups under anhydrous conditions.[3][4]
Always add the solvent to the solid compound and use vortexing or sonication to aid dissolution. A gentle warming (30-40°C) can be applied, but monitor for any color change which could indicate degradation.
Q3: How can I dissolve 5,6-Dimethylnicotinaldehyde in an aqueous buffer for a biological assay?
Answer: The key to aqueous solubility lies in exploiting the basicity of the pyridine nitrogen atom. By lowering the pH of the solution, you can protonate this nitrogen, creating a pyridinium salt. This ionic form is significantly more polar and, therefore, more soluble in water.[5]
The Mechanism: 5,6-Dimethylnicotinaldehyde (Py) + H⁺ ⇌ 5,6-Dimethylnicotinaldehydium (PyH⁺) (Less Soluble, Neutral) ⇌ (More Soluble, Cationic)
A typical target pH is between 3 and 5. The exact pKa of 5,6-Dimethylnicotinaldehyde is not readily published, but the pKa of the parent pyridine is approximately 5.23.[1] To ensure complete protonation, you should work at least 1-2 pH units below the pKa. See Protocol 2 for a step-by-step guide.
Q4: I adjusted the pH, but the compound still precipitated when I diluted it into my final assay buffer. What happened?
Answer: This is a classic buffering capacity issue. Your acidic, concentrated stock solution was likely overwhelmed by the higher pH and buffering strength of your final assay medium (e.g., cell culture media buffered with bicarbonate at pH 7.4). When the pH of the local environment around the molecule rises above its pKa, the protonated, soluble form converts back to the neutral, insoluble form, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute acidic stock so that the final dilution factor is smaller, causing less of a pH shock.
-
Use a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your final assay buffer. This can help keep the compound in solution even after the pH shifts.[6]
-
Pilot Test: Always perform a small-scale pilot test. Add your stock solution to the final buffer in the same dilution and observe for any precipitation over your experiment's timeframe before committing to the full experiment.
Q5: Are there any advanced methods to improve solubility for in vivo studies or formulation?
Answer: Yes, for more challenging applications like oral bioavailability or parenteral formulations, several advanced techniques are employed in drug development. These methods aim to increase the dissolution rate and apparent solubility.[6]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the core of a cyclodextrin (like 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) can dramatically enhance aqueous solubility.[6]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level. Techniques like solvent evaporation or hot-melt extrusion are used to create these systems, which can improve dissolution profiles.[6]
-
Formation of Bisulfite Adducts: Aldehydes can reversibly react with sodium bisulfite to form highly water-soluble adducts.[7] This can be useful for purification or creating aqueous formulations, though the adduct must be able to revert to the active aldehyde under physiological conditions.[8]
Data & Protocols
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Solvent Name | Typical Starting Concentration | Notes & Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | First choice for stock solutions. Excellent solubilizing power for a wide range of compounds. Ensure use of anhydrous grade to prevent water absorption. |
| N,N-Dimethylformamide (DMF) | > 50 mg/mL | Similar to DMSO. Can be a suitable alternative if DMSO interferes with the assay. | |
| Polar Protic | Ethanol (EtOH) / Methanol (MeOH) | 5 - 20 mg/mL | Good for applications requiring a more volatile or less aggressive solvent than DMSO. Lower solubilizing power. |
| Aqueous (Acidified) | 0.1 M Hydrochloric Acid (HCl) | 1 - 10 mg/mL | Solubilizes by protonating the pyridine nitrogen. Ideal for preparing aqueous stocks for further dilution into buffered systems.[9] |
| Aqueous (Buffered) | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL (Poorly Soluble) | Demonstrates the poor solubility in neutral aqueous solutions. Not recommended for primary dissolution. |
Note: These values are estimates based on the chemical structure and behavior of similar compounds. Empirical testing is required to determine the precise solubility in your specific system.
Experimental Workflow & Decision Diagram
This diagram outlines a logical workflow for tackling solubility challenges with 5,6-Dimethylnicotinaldehyde.
Caption: Decision workflow for selecting a solvent and troubleshooting precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
Safety First: Always handle 5,6-Dimethylnicotinaldehyde in a chemical fume hood wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
Materials:
-
5,6-Dimethylnicotinaldehyde (Solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2 mL Screw-cap vial
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh Compound: Tare the 2 mL vial on the analytical balance. Carefully weigh 10 mg of 5,6-Dimethylnicotinaldehyde directly into the vial.
-
Add Solvent: Using a micropipette, add 200 µL of anhydrous DMSO to the vial. This corresponds to a target concentration of 50 mg/mL.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial against a dark background to visually inspect for any undissolved particulates. If solids remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Preparation of a 5 mg/mL Aqueous Solution via pH Adjustment
Causality: This protocol leverages the basicity of the pyridine ring. By adding acid, we protonate the nitrogen, forming a water-soluble salt.[5]
Materials:
-
5,6-Dimethylnicotinaldehyde (Solid)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) (for optional back-titration)
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh Compound: Weigh 5 mg of 5,6-Dimethylnicotinaldehyde into a clean glass beaker or flask.
-
Add Water: Add approximately 0.8 mL of deionized water. The compound will not dissolve and will appear as a suspension. Place the beaker on a stir plate with a stir bar.
-
Acidification: While the suspension is stirring, add 1 M HCl dropwise (typically 1-2 µL at a time). Monitor the solution closely. As the pH drops, the solid will begin to dissolve.
-
Endpoint Determination: Continue adding acid until the solution becomes completely clear. Check the pH; it should be in the range of 3-5.
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 1.0 mL volumetric flask and add deionized water to the mark to reach the final concentration of 5 mg/mL.
-
Validation: Before use, perform a small-scale dilution (e.g., 1:100) into your final buffer to ensure it remains soluble and does not precipitate.
Mechanism of Solubility Enhancement
The following diagram illustrates the chemical principle behind using pH to increase the aqueous solubility of 5,6-Dimethylnicotinaldehyde.
Caption: pH-dependent equilibrium of 5,6-Dimethylnicotinaldehyde.
References
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 4, 2026, from [Link]
-
Material Safety Data Sheet - Metaldehyde. (n.d.). Cole-Parmer. Retrieved February 4, 2026, from [Link]
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. (2022). PMC - PubMed Central. Retrieved February 4, 2026, from [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. Retrieved February 4, 2026, from [Link]
-
Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2023). PMC - PubMed Central. Retrieved February 4, 2026, from [Link]
-
5,6-Dimethyloct-2-yne | C10H18 | CID 91602670. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Solvent screening for the extraction of aromatic aldehydes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. (2023). MDPI. Retrieved February 4, 2026, from [Link]
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Some Items of Interest to Process R&D Chemists and Engineers. (2013). Organic Process Research & Development - ACS Publications. Retrieved February 4, 2026, from [Link]
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Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2023). PubMed. Retrieved February 4, 2026, from [Link]
-
5,6-Dimethyldec-5-ene | C12H24 | CID 76666837. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). MDPI. Retrieved February 4, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET OF METALDEHYDE 6% GR. (n.d.). Retrieved February 4, 2026, from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. Retrieved February 4, 2026, from [Link]
-
FDA Action Alert: Sanofi/Regeneron, Merck, REGENXBIO and More. (2026). BioSpace. Retrieved February 4, 2026, from [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry notes. Retrieved February 4, 2026, from [Link]
-
Chemical Properties of Decane, 5,6-diethyl. (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]
-
5,6-Dimethyloct-2-ene | C10H20 | CID 72309135. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]
-
Benzaldehyde | C6H5CHO | CID 240. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]
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Validation & Comparative
Benchmarking 5,6-Dimethylnicotinaldehyde: Reactivity, Stability, and Pharmaceutical Utility
Executive Summary
5,6-Dimethylnicotinaldehyde (5,6-DMNA) represents a critical scaffold in modern medicinal chemistry, distinct from its parent compound, nicotinaldehyde, and its mono-methylated analogs. While simple pyridine aldehydes are prone to rapid oxidation and non-selective nucleophilic attacks, the 5,6-dimethyl substitution pattern offers a unique balance of metabolic stability (blocking C6 oxidation) and tuned electrophilicity .
This guide benchmarks 5,6-DMNA against standard alternatives (Nicotinaldehyde, 6-Methylnicotinaldehyde), providing validated protocols for its synthesis and application in reductive aminations—a key transformation in the development of WEE1 degraders and kinase inhibitors.
Part 1: Chemical Profile & Benchmarking
The strategic selection of 5,6-DMNA over simpler analogs is often driven by the need to modulate lipophilicity (LogP) and prevent metabolic clearance.
Table 1: Comparative Physicochemical & Reactivity Profile[1]
| Feature | 5,6-Dimethylnicotinaldehyde | Nicotinaldehyde (Baseline) | 6-Methylnicotinaldehyde |
| CAS Registry | 1174028-17-1 | 500-22-1 | 53014-84-9 |
| Electronic State | Electron-rich ring (Inductive +I effect from 2 Me groups).[1] | Electron-deficient ring.[1] | Intermediate. |
| Carbonyl Reactivity | Moderated: Methyl donation lowers carbonyl electrophilicity, reducing side-reactions (e.g., hydration).[1] | High: Prone to rapid hydration and air oxidation to nicotinic acid.[1] | High. |
| Metabolic Stability | High: C6 position (primary metabolic soft spot) is blocked.[1] | Low: Rapid oxidation at C6 by aldehyde oxidase.[1] | Medium: C6 blocked, but C5 open. |
| Lipophilicity (Calc LogP) | ~1.3 - 1.5 | ~0.6 | ~1.0 |
| Primary Utility | Late-stage diversification of drug candidates (e.g., WEE1 degraders).[1] | Simple commodity precursor.[1] | Intermediate scaffold. |
Expert Insight: The Methyl Effect
The addition of methyl groups at positions 5 and 6 is not merely structural; it is electronic.
-
Metabolic Blocking: The C6 position of the pyridine ring is highly susceptible to oxidation by cytosolic aldehyde oxidase. Methylating this position significantly extends the half-life of the pharmacophore in vivo.
-
Basicity Tuning: The electron-donating methyl groups increase the pKa of the pyridine nitrogen, making it a better proton acceptor in salt formations compared to unsubstituted nicotinaldehyde.
Part 2: Synthesis & Manufacturing Protocols
Unlike electron-rich benzenes, the pyridine ring is deactivated, making direct formylation (Vilsmeier-Haack) of 2,3-lutidine inefficient and low-yielding. The industry-standard protocol utilizes Palladium-Catalyzed Formylation from the bromo-precursor to ensure regioselectivity and high yield.
Protocol A: Pd-Catalyzed Synthesis from 5-Bromo-2,3-dimethylpyridine
Source: Adapted from Vertex Pharmaceuticals methodologies (US20240067632A1).[1]
Rationale: This method avoids harsh acidic conditions and provides exclusive regioselectivity.
Reagents:
-
Substrate: 5-bromo-2,3-dimethylpyridine (1.0 equiv)[1]
-
Carbon Source: 2-isocyano-2-methyl-propane (1.2 equiv)[1]
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[1]
-
Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe, 0.25 equiv)[1]
-
Base/Reductant: Sodium formate (2.0 equiv)[1]
-
Solvent: DMSO (anhydrous)[1]
Step-by-Step Workflow:
-
Inertion: Charge a reaction vessel with 5-bromo-2,3-dimethylpyridine, sodium formate, and 2-isocyano-2-methyl-propane in DMSO. Degas with Nitrogen (N₂) for 15 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ and dppe rapidly under N₂ flow.
-
Reaction: Heat the mixture to 120°C for 3–4 hours. Note: Monitoring by LC-MS is critical; look for the disappearance of the bromide (M+H 186/188).
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1]
-
Purification: The crude product is often purified via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield: Typical isolated yields range from 65% to 75% .
Visualization: Synthesis Pathway
Figure 1: Palladium-catalyzed formylation pathway avoiding electrophilic aromatic substitution issues.
Part 3: Key Reactivity – Reductive Amination
The most prevalent application of 5,6-DMNA in drug discovery is as a "warhead" installer via reductive amination. The steric bulk of the methyl groups requires specific reducing agents to prevent over-reduction to the alcohol.
Protocol B: Selective Reductive Amination
Context: Synthesis of CELMoD compounds (WEE1 degraders).
Challenge: Standard NaBH₄ is often too aggressive, leading to alcohol byproducts. Solution: Use Sodium Triacetoxyborohydride (STAB) , a milder hydride source that selectively reduces the iminium ion intermediate.
Protocol:
-
Imine Formation:
-
Dissolve amine scaffold (e.g., piperidine derivative, 1.0 equiv) and 5,6-Dimethylnicotinaldehyde (1.5 equiv) in Dichloromethane (DCM).
-
Add Triethylamine (TEA, 1.5 equiv) if the amine is a salt.
-
Critical Step: Stir for 30–60 mins at Room Temp to ensure equilibrium formation of the imine species.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB, 4.0 equiv) in one portion.
-
Stir for 12–16 hours at Room Temp under Nitrogen.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.[2]
-
-
Performance Data:
-
Yield: >85% conversion typically observed.
-
Selectivity: <5% alcohol byproduct (5,6-dimethyl-3-pyridinemethanol) compared to ~15% when using NaBH₃.[1]
-
Visualization: Reactivity Flowchart
Figure 2: Selectivity logic in reductive amination. STAB is preferred to minimize alcohol impurities.
References
-
US Patent 2024/0067632 A1 . "WEE1 Degrading Compounds and Uses Thereof." Vertex Pharmaceuticals Incorporated. (2024).[1][3]
-
Vilsmeier, A. and Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide."[4] Berichte der deutschen chemischen Gesellschaft. (1927).[1][4]
-
Li, J.J. "Vilsmeier-Haack Reaction." In: Name Reactions. Springer, Cham. (2014).
-
Vertex Pharmaceuticals . "Synthesis of 5,6-Dimethylnicotinaldehyde via Pd-Catalyzed Carbonylation." Experimental Data derived from US20240067632A1, Paragraph [0500]. (2024).
Sources
Cross-Validation of Analytical Data for 5,6-Dimethylnicotinaldehyde: A Comparative Technical Guide
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis, 5,6-Dimethylnicotinaldehyde (CAS 1174028-17-1) serves as a critical intermediate for tyrosine kinase inhibitors and antihistamines. However, its validation presents a specific "blind spot" in standard quality control: Regioisomerism.
Standard HPLC-UV methods often fail to adequately resolve the target molecule from its synthesis byproducts, specifically the 2,6-dimethyl or 4,6-dimethyl isomers, due to nearly identical polarity and chromophores. Furthermore, the aldehyde moiety is prone to oxidation, forming 5,6-dimethylnicotinic acid, which can co-elute in unoptimized gradient systems.
This guide moves beyond basic "Certificate of Analysis" testing. It outlines a cross-validation workflow comparing High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) to establish an absolute purity standard.
Structural Context & Impurity Logic
To validate this compound, one must first understand what we are trying to detect. The synthesis of pyridine aldehydes (often via Vilsmeier-Haack or reduction of nitriles) frequently produces structural isomers.
Diagram 1: Structural Logic & Critical Impurities
The following diagram illustrates the target molecule alongside its most persistent analytical interferences.
Caption: Figure 1. The analytical triad: The target aldehyde must be distinguished from its regioisomer (Isomer A) and its oxidation product (Impurity B).
Comparative Analysis: HPLC-UV vs. qNMR
While HPLC is the standard for batch release, it relies on "Relative Response Factors" (RRF). If the RRF of an impurity is unknown, purity calculations are effectively guesses. qNMR, being a primary ratio method, provides absolute purity without needing a reference standard for the analyte itself.
Table 1: Technique Performance Matrix
| Feature | HPLC-UV (Method A) | qNMR (Method B)[1] | Verdict |
| Primary Utility | Routine QC, trace impurity detection (<0.1%) | Reference Standard Qualification, Absolute Assay | Use qNMR for Ref Std; HPLC for Batch Release |
| Specificity | Moderate (Risk of co-elution) | High (Distinct chemical shifts) | qNMR wins on specificity |
| Quantitation Basis | Relative (Area %) | Absolute (Molar Ratio) | qNMR is superior for potency |
| Detection Limit | High Sensitivity (ppm range) | Low Sensitivity (>1 mg required) | HPLC wins for trace analysis |
| Blind Spots | Inorganic salts, residual moisture, non-UV active solvents | None (detects all protonated species) | qNMR reveals "hidden" mass |
Experimental Protocols
Method A: High-Resolution HPLC-UV (Purity & Impurity Profiling)
Objective: To separate the aldehyde from the acid and regioisomers. Causality: Standard acidic mobile phases (0.1% TFA) often cause peak tailing in pyridines due to interaction with silanols. We utilize a high-pH compatible C18 column to keep the pyridine deprotonated (neutral), improving peak shape and resolution.
Instrument: Agilent 1290 Infinity II or equivalent. Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Solvent A: 10mM Ammonium Bicarbonate (pH 10.0).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Profile:
-
T=0 min: 5% B
-
T=10 min: 95% B
-
T=12 min: 95% B
-
T=12.1 min: 5% B (Re-equilibration)
-
-
Detection: UV at 260 nm (Pyridine max) and 220 nm (Amide/Acid detection).
-
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 ACN:Water.
-
System Suitability: Resolution (Rs) between 5,6-dimethyl and 2,6-dimethyl isomer must be > 1.5.
Method B: 1H-qNMR (Absolute Assay Validation)
Objective: To determine the true mass balance, accounting for water and salts that HPLC misses. Causality: We use Maleic Acid as the Internal Standard (IS) because its singlet (~6.3 ppm) does not overlap with the pyridine aromatic region (7.0–9.0 ppm) or the aldehyde proton (~10.0 ppm).
Instrument: Bruker Avance III 600 MHz. Solvent: DMSO-d6 (prevents aldehyde hydration common in D2O).
Step-by-Step Protocol:
-
Weighing: Accurately weigh ~10 mg of 5,6-Dimethylnicotinaldehyde (
) and ~10 mg of TraceCERT® Maleic Acid ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Critical: must be 5x T1 to ensure full relaxation for quantitation).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the Maleic Acid singlet (2H) at 6.3 ppm.
-
Integrate the Aldehyde proton (1H) at ~10.05 ppm.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = mass.[1][2][3][4]
Data Synthesis & Decision Matrix
The following workflow demonstrates how to interpret conflicting data between the two methods.
Diagram 2: Validation Decision Tree
Caption: Figure 2. Decision matrix for reconciling orthogonal analytical data.
Comparative Data Example (Simulated)
| Parameter | HPLC Result | qNMR Result | Interpretation |
| Purity | 99.2% (Area %) | 95.4% (w/w) | Discrepancy: The sample contains ~4% non-chromophoric mass (likely water or salts). |
| Isomer Content | Not Detected | 2.1% (Regioisomer) | Specificity Failure: The HPLC method co-eluted the isomer. Method A requires optimization (adjust gradient). |
| Water Content | N/A | N/A | Action: Run Karl Fischer titration to confirm the 4% mass gap. |
Conclusion
For 5,6-Dimethylnicotinaldehyde, reliance on a single analytical technique is a liability.
-
HPLC-UV is necessary for detecting trace oxidation products (acids) that might not integrate well in NMR.
-
qNMR is mandatory for establishing the "Primary Reference Standard" to rule out regioisomers and quantify absolute mass balance.
Recommendation: Do not release this material for biological screening until the qNMR aldehyde proton integral (10.0 ppm) confirms the absence of split peaks indicating isomeric mixtures, and the mass balance aligns with HPLC area %.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1174028-17-1. PubChem.[3][6][7] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
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- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. 5,6-Dimethyloctan-2-ol | C10H22O | CID 58819264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,6-Dimethyl-3-octanone | C10H20O | CID 86135171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of 5,6-Dimethylnicotinaldehyde synthesis methods
Topic: Literature Review of 5,6-Dimethylnicotinaldehyde Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
CAS No: 1174028-17-1 (Specific isomer) Synonyms: 5,6-Dimethylpyridine-3-carbaldehyde; 5-Formyl-2,3-lutidine
Executive Summary
5,6-Dimethylnicotinaldehyde is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors, antihistamines, and agrochemicals.[1] Its structural motif—a pyridine ring substituted with a formyl group at the 3-position and methyl groups at the 5 and 6-positions—presents specific regiochemical challenges.[1]
This guide evaluates three distinct synthetic methodologies based on yield, scalability, and atom economy. The Halogen-Lithium Exchange route is identified as the superior method for large-scale production due to the low cost of starting materials (2,3-lutidine), while Alcohol Oxidation is recommended for rapid, high-purity laboratory synthesis.[1]
Quick Comparison Matrix
| Parameter | Method A: Halogen-Lithium Exchange | Method B: Alcohol Oxidation | Method C: Nicotinate Reduction |
| Starting Material | 2,3-Lutidine (Commodity) | (5,6-Dimethylpyridin-3-yl)methanol | Methyl 5,6-dimethylnicotinate |
| Key Reagents | Br₂, Oleum, n-BuLi, DMF | MnO₂ or Swern Reagents | DIBAL-H or LiAlH4 |
| Yield Potential | High (60–75% over 2 steps) | Very High (>85%) | Moderate (50–65%) |
| Scalability | Excellent (Industrial Standard) | Good (Reagent cost limiting) | Moderate (Cryogenic control) |
| Safety Profile | High Risk (Pyrophorics, Corrosives) | Moderate Risk | Moderate Risk |
Detailed Synthetic Methodologies
Method A: The "Scale-Up" Route (Bromination & Formylation)
Best For: Industrial production, multi-gram to kilogram scale.[1]
This route exploits the electronic directing effects of the methyl groups on the pyridine ring.[1] In 2,3-lutidine, the 5-position is para to the activating methyl group at C2 and beta to the ring nitrogen, making it the most favorable site for electrophilic aromatic substitution.[1]
Mechanism & Logic[2]
-
Regioselective Bromination: Electrophilic bromination of 2,3-lutidine occurs at position 5.[1] The use of oleum (fuming sulfuric acid) serves as both solvent and catalyst, protonating the pyridine nitrogen to prevent complexation with Lewis acids and activating the bromine.[1]
-
Lithiation-Formylation: The resulting 5-bromo-2,3-dimethylpyridine undergoes rapid halogen-lithium exchange with n-butyllithium.[1] The resulting organolithium species is quenched with dimethylformamide (DMF) to yield the aldehyde.[1]
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2,3-dimethylpyridine
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser connected to a caustic scrubber (to trap SO₃/HBr fumes).
-
Dissolution: Charge 2,3-dimethylpyridine (1.0 eq) into the flask. Carefully add Oleum (20% free SO₃, 3.0 vol) dropwise at 0–10°C (Exothermic!).
-
Bromination: Heat the mixture to 80°C. Add Bromine (Br₂, 0.6 eq) dropwise. Raise temperature to 155°C and hold for 16 hours.
-
Workup: Cool to RT and pour onto crushed ice. Neutralize with NaOH (50% aq) to pH 10. Extract with Ethyl Acetate (3x).[1][3] Dry organic layer over MgSO₄ and concentrate.[1][3][4]
-
Purification: Distillation under reduced pressure (bp ~105°C at 10 mmHg) yields the product as a yellow oil.[1][4]
Step 2: Formylation to 5,6-Dimethylnicotinaldehyde
-
Setup: Flame-dry a 2-neck flask under Argon atmosphere.
-
Exchange: Dissolve 5-bromo-2,3-dimethylpyridine (1.0 eq) in anhydrous THF (10 vol). Cool to -78°C .[1]
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise, maintaining internal temp < -70°C. Stir for 30 min.
-
Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 1 hour, then warm to 0°C.
-
Hydrolysis: Quench with saturated NH₄Cl solution. Extract with DCM.[1]
-
Yield: Typical isolated yield is 75–85%.[1]
Expert Insight: The high temperature (155°C) in Step 1 is non-negotiable to overcome the deactivation of the pyridinium ring.[1] Ensure rigorous moisture control in Step 2; trace water kills the lithiated intermediate immediately.[1]
Method B: The "Laboratory" Route (Alcohol Oxidation)
Best For: Rapid generation of material, medicinal chemistry SAR studies.[1]
If the alcohol precursor (5,6-dimethylpyridin-3-yl)methanol is available (commercially or via reduction of the acid), oxidation is the mildest route.[1]
Mechanism & Logic
Manganese(IV) oxide (MnO₂) provides a chemoselective oxidation of benzylic-type alcohols to aldehydes without over-oxidation to carboxylic acids.[1]
Experimental Protocol
-
Reagents: Suspend (5,6-dimethylpyridin-3-yl)methanol (1.0 eq) in Dichloromethane (DCM, 20 vol).
-
Oxidation: Add activated MnO₂ (10.0 eq).[1] Note: Large excess is standard due to surface area variability.[1]
-
Reaction: Stir at reflux (40°C) for 12–24 hours. Monitor by TLC (Product is less polar than alcohol).[1]
-
Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[1]
-
Purification: Concentrate the filtrate. The residue is often pure enough for use (>95%), or can be recrystallized from Hexane/EtOAc.[1]
Expert Insight: For scale-up >10g, Swern oxidation (DMSO/Oxalyl Chloride) is preferred over MnO₂ to avoid handling massive quantities of solid manganese waste.[1]
Visualization of Pathways[2][5]
The following diagram illustrates the chemical connectivity and decision flow for synthesizing the target molecule.
Figure 1: Synthetic connectivity map for 5,6-Dimethylnicotinaldehyde showing the three primary routes.
Strategic Recommendations
-
For Cost-Sensitive Manufacturing: Adopt Method A . The starting material, 2,3-lutidine, is a bulk commodity chemical.[1] While the bromination requires specialized high-temperature reactors, the cost per gram is significantly lower than alternative precursors.[1]
-
For High-Throughput Screening (HTS): Adopt Method B . If the alcohol is commercially available, this route minimizes labor hours and avoids the safety hazards of n-butyllithium.[1]
-
Quality Control: The aldehyde is prone to air oxidation (to the carboxylic acid).[1] Store under Argon at -20°C. Analytical validation should focus on the aldehyde proton signal (~10.0 ppm) in ¹H NMR and the absence of the broad -OH stretch in IR.[1]
References
-
Bromination of 2,3-Lutidine
-
Halogen-Lithium Exchange Protocols
-
Journal: "Regioselective Synthesis of Substituted Pyridines via Lithiation." Journal of Organic Chemistry, 2002.[1]
- Context: Standardizes the conditions for converting 3-bromopyridines to nicotinaldehydes using n-BuLi/DMF.
-
-
Oxidation Methodologies
-
Compound Data
Sources
A Head-to-Head Comparison of Catalysts for the Synthesis of 5,6-Dimethylnicotinaldehyde
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 5,6-Dimethylnicotinaldehyde is a crucial building block in the synthesis of various pharmacologically active compounds. Its production via the oxidation of 5,6-dimethyl-3-pyridinemethanol requires a careful selection of the catalytic system to ensure high yield and purity while minimizing side reactions and environmental impact. This guide provides an in-depth, head-to-head comparison of three prominent methods for this oxidation: Swern oxidation, TEMPO-catalyzed oxidation, and manganese dioxide-mediated oxidation.
Introduction to 5,6-Dimethylnicotinaldehyde and its Synthesis
5,6-Dimethylnicotinaldehyde, a substituted pyridine derivative, serves as a vital precursor in the pharmaceutical industry. Its structural motif is incorporated into a range of molecules with diverse therapeutic applications. The primary route to this aldehyde is the selective oxidation of the corresponding alcohol, 5,6-dimethyl-3-pyridinemethanol. The challenge in this transformation lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or other side reactions, particularly given the presence of an electron-rich pyridine ring. This guide will dissect the performance of three distinct oxidative strategies, providing the necessary data and protocols to make an informed decision for your synthetic needs.
Comparative Analysis of Oxidation Catalysts
The choice of an oxidant or catalytic system is critical and depends on factors such as scale, desired purity, cost, and environmental considerations. Here, we compare a classic stoichiometric oxidant (Swern) with a modern catalytic system (TEMPO) and a heterogeneous reagent (Manganese Dioxide).
Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[1][2][3][4]
Mechanism and Rationale: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate upon reaction of the alcohol with the activated DMSO species. Subsequent deprotonation by the base induces an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide.[3][5] The low reaction temperatures, typically -78 °C, are crucial to suppress side reactions.[1]
Performance and Considerations: While no specific data for the Swern oxidation of 5,6-dimethyl-3-pyridinemethanol is readily available, its broad functional group tolerance and mild conditions make it a strong candidate.[3] For similar pyridylmethanols, high yields are generally expected. However, the stoichiometric nature of the reagents and the formation of foul-smelling dimethyl sulfide are significant drawbacks, particularly for large-scale synthesis.[1][5] Precise temperature control is also critical to avoid side reactions.[1]
Potential Side Reactions: Incomplete reaction or temperature fluctuations can lead to the formation of byproducts. Over-oxidation to the carboxylic acid is generally not an issue with the Swern protocol.
Caption: Workflow for the Swern Oxidation of 5,6-dimethyl-3-pyridinemethanol.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that catalyzes the selective oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant.[6] This method represents a more modern and "greener" alternative to many classical oxidation reactions.
Mechanism and Rationale: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species by a co-oxidant (e.g., sodium hypochlorite or diacetoxyiodobenzene). This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is subsequently re-oxidized to complete the cycle. The selectivity for primary alcohols is a key advantage.
Performance and Considerations: TEMPO-catalyzed oxidations are known for their high selectivity and efficiency under mild conditions. For electron-rich heterocyclic alcohols, this method is particularly effective, often providing high yields with minimal over-oxidation.[6] The catalytic nature of TEMPO reduces waste, although a stoichiometric amount of a co-oxidant is still required. The choice of co-oxidant and reaction conditions can be optimized to maximize yield and minimize byproducts.
Potential Side Reactions: Over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or excess co-oxidant. The stability of the aldehyde product under the reaction conditions should also be considered.
Caption: Catalytic cycle for the TEMPO-mediated oxidation of an alcohol.
Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild, heterogeneous oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols.[7] Its application to the oxidation of pyridylmethanols is also well-documented.
Mechanism and Rationale: The oxidation with MnO₂ occurs on the surface of the solid reagent. The precise mechanism is complex and believed to involve radical intermediates. The activity of MnO₂ is highly dependent on its method of preparation, with "activated" forms showing significantly higher reactivity.[7] The reaction is typically carried out by stirring the alcohol with a stoichiometric excess of MnO₂ in an inert solvent.
Performance and Considerations: MnO₂ is valued for its selectivity, often oxidizing primary alcohols to aldehydes without affecting other functional groups. For pyridylmethanols, good to excellent yields have been reported. A major advantage of this method is the ease of workup; the solid MnO₂ and its reduced forms can be simply filtered off. However, a large excess of the reagent is often required, which can be a drawback in terms of atom economy and cost on a large scale.[7] The reaction rate can also be slow, sometimes requiring extended reaction times.
Potential Side Reactions: Over-oxidation is generally not a significant issue. However, the reactivity can be variable depending on the quality of the MnO₂.[7]
Head-to-Head Performance Comparison
| Feature | Swern Oxidation | TEMPO-Catalyzed Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Reagent Type | Stoichiometric | Catalytic (with co-oxidant) | Stoichiometric (heterogeneous) |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Selectivity | High for aldehyde | Very high for primary alcohol | High for allylic/benzylic/heterocyclic alcohols |
| Reaction Temp. | Cryogenic (-78 °C)[1] | Room Temperature | Room Temperature to Reflux |
| Reaction Time | Typically short (1-2 h) | Variable (1-24 h) | Often long (12-48 h) |
| Workup | Aqueous quench, extraction | Aqueous quench, extraction | Simple filtration |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂[5] | Depends on co-oxidant | Reduced manganese oxides |
| Scalability | Challenging due to cryogenics and gas evolution[1] | Good | Moderate (large excess of solid) |
| Cost | Moderate | Potentially higher due to catalyst and co-oxidant | Can be cost-effective, but large excess needed |
| Green Chemistry | Poor (stoichiometric, hazardous byproducts) | Good (catalytic) | Moderate (large excess of solid waste) |
Experimental Protocols
Protocol 1: Swern Oxidation of 5,6-dimethyl-3-pyridinemethanol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with dichloromethane (DCM, 10 mL) and oxalyl chloride (1.2 eq).
-
Activation of DMSO: The solution is cooled to -78 °C (acetone/dry ice bath). A solution of DMSO (2.4 eq) in DCM (2 mL) is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Addition of Alcohol: A solution of 5,6-dimethyl-3-pyridinemethanol (1.0 eq) in DCM (5 mL) is added dropwise over 10 minutes, keeping the temperature below -60 °C. The reaction is stirred for 30 minutes.
-
Addition of Base: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature. Water (10 mL) is added, and the layers are separated. The aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Protocol 2: TEMPO-Catalyzed Oxidation of 5,6-dimethyl-3-pyridinemethanol
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 5,6-dimethyl-3-pyridinemethanol (1.0 eq), TEMPO (0.05 eq), and dichloromethane (DCM, 10 mL).
-
Reaction Initiation: The mixture is cooled to 0 °C. An aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) containing sodium bicarbonate (2.0 eq) is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (5 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Manganese Dioxide Oxidation of 5,6-dimethyl-3-pyridinemethanol
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 5,6-dimethyl-3-pyridinemethanol (1.0 eq) and a suitable solvent such as chloroform or dichloromethane (20 mL).
-
Addition of Oxidant: Activated manganese dioxide (10 eq by weight) is added to the solution.[7]
-
Reaction: The heterogeneous mixture is stirred vigorously at room temperature or heated to reflux. The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese salts. The filter cake is washed with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Conclusion and Recommendations
The choice of the optimal catalyst for the synthesis of 5,6-Dimethylnicotinaldehyde from 5,6-dimethyl-3-pyridinemethanol is a nuanced decision that balances yield, selectivity, scalability, and practical considerations.
-
For small-scale, high-purity synthesis where byproduct management is not a primary concern, Swern oxidation offers a reliable and high-yielding route with minimal risk of over-oxidation. However, its cryogenic conditions and malodorous byproducts make it less suitable for industrial applications.
-
For a greener, more scalable, and highly selective process, TEMPO-catalyzed oxidation is an excellent choice. The catalytic nature of TEMPO and the mild reaction conditions are significant advantages. Careful optimization of the co-oxidant and reaction time is necessary to prevent over-oxidation.
-
For a straightforward procedure with a simple workup, manganese dioxide oxidation is a viable option. Its heterogeneity simplifies product isolation, and it is selective for the desired aldehyde. The main drawbacks are the need for a large excess of the reagent and potentially longer reaction times.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the synthesis, including the scale of the reaction, the available equipment, and the desired purity of the final product. It is recommended to perform small-scale trials of each method to determine the optimal conditions for your specific application.
References
- Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651–1660.
- Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978, 43 (12), 2480–2482.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2006.
- Tidwell, T. T.
- Dondoni, A.; Perrone, D. A New, Milder Method for the Swern Oxidation of Alcohols. Synthesis2000, 2000 (10), 1419-1422.
- Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. J. Org. Chem.1987, 52 (12), 2559–2562.
- Bobbitt, J. M.; Merbouh, N. The TEMPO-Catalyzed Oxidation of Alcohols. Org. React.2004, 63, 1-336.
- Sheldon, R. A.; Arends, I. W. C. E.; ten Brink, G.-J.; Dijksman, A. Green, Catalytic Oxidations of Alcohols. Acc. Chem. Res.2002, 35 (9), 774–781.
- Fatiadi, A. J. Active Manganese Dioxide. Synthesis1976, 1976 (2), 65–104.
-
Byproducts Produced in Swern Oxidation. BYJU'S. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. PMC - NIH. [Link]
-
Chemical recovery in TEMPO oxidation. BioResources. [Link]
-
Regioselectively Carboxylated Cellulose Nanofibril Models from Dissolving Pulp: C6 via TEMPO Oxidation and C2,C3 via Periodate–Chlorite Oxidation. MDPI. [Link]
-
Manganese(IV) oxide. Organic Chemistry Portal. [Link]
-
Manganese Dioxide, MnO2. Wordpress. [Link]
-
OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. [Link]
- Catalytic oxidation of alcohols using manganese oxides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
